LPA receptor antagonist-1
Description
Overview of Lysophosphatidic Acid Biosynthesis and Catabolism
LPA is not a single entity but rather a class of molecules characterized by a glycerol (B35011) backbone, a phosphate (B84403) head group, and a single acyl chain of varying length and saturation. nih.gov The production of LPA occurs through multiple enzymatic pathways. A primary route for extracellular LPA synthesis involves the enzyme autotaxin (ATX), which hydrolyzes lysophosphatidylcholine (B164491) (LPC). cdnsciencepub.comnih.gov Another significant pathway involves the deacylation of phosphatidic acid (PA) by phospholipase A1 (PLA1) or A2 (PLA2) enzymes. mdpi.com Intracellularly, LPA can be generated from glycerol-3-phosphate through the action of glycerol-3-phosphate acyltransferase (GPAT). mdpi.com
The biological activity of LPA is terminated through its degradation. This catabolism is primarily carried out by a group of enzymes known as lipid phosphate phosphatases (LPPs), which are located on the cell surface and dephosphorylate extracellular LPA to monoacylglycerol (MAG). mdpi.com Other enzymes, including certain phospholipases and LPA acyltransferases, also contribute to LPA metabolism. mdpi.comscripps.edu The liver plays a significant role in clearing circulating LPA from the body. mdpi.com
Lysophosphatidic Acid Receptor (LPAR) Family: Classification and Distribution
The diverse effects of LPA are mediated by at least six distinct G protein-coupled receptors, designated LPAR1 through LPAR6. mdpi.commdpi.com These receptors are classified into two subfamilies based on their structural similarities. LPAR1, LPAR2, and LPAR3 belong to the endothelial differentiation gene (EDG) family of receptors. thno.orgmdpi.com In contrast, LPAR4, LPAR5, and LPAR6 are structurally more akin to the P2Y purinergic receptor family. nih.govthno.org
These receptors exhibit a wide and varied distribution throughout the body, which accounts for the pleiotropic effects of LPA. For instance, LPAR1 is broadly expressed in tissues such as the brain, lung, heart, and kidney. nih.govresearchgate.net The differential expression patterns of the LPARs, coupled with their ability to couple to various heterotrimeric G proteins (Gαi/o, Gαq/11, Gα12/13, and Gs), allows for a complex and context-dependent signaling response to LPA. nih.govmdpi.com
Physiological and Pathophysiological Roles of LPAR Signaling
LPA signaling is integral to a multitude of normal physiological processes. These include crucial functions in the nervous system, such as brain development, as well as roles in the cardiovascular, reproductive, and pulmonary systems. nih.gov LPA influences fundamental cellular activities like proliferation, migration, survival, and cytoskeletal organization. nih.govresearchgate.net
However, dysregulation of LPA signaling is implicated in a wide range of pathological conditions. cdnsciencepub.com Aberrant LPA signaling has been linked to the progression of various cancers by promoting tumor cell proliferation, migration, and survival. mdpi.commdpi.com It is also a key player in the development of fibrotic diseases, such as idiopathic pulmonary fibrosis and renal fibrosis. nih.govnih.gov Furthermore, LPA signaling contributes to neuropathic pain and has been associated with cardiovascular diseases and reproductive disorders. nih.govimrpress.com
Therapeutic Rationale for Targeting LPAR1 Signaling Pathways
Given its significant involvement in numerous disease processes, the LPAR1 receptor has emerged as a prime therapeutic target. nih.gov The rationale for targeting LPAR1 stems from its well-documented role in mediating pro-fibrotic and pro-inflammatory responses. nih.gov For example, in pulmonary fibrosis, LPAR1 activation contributes to vascular leakage, fibroblast recruitment, and resistance to apoptosis, all of which are hallmarks of the disease. nih.govdovepress.com
In the context of cancer, LPAR1 has been shown to enhance tumor motility and metastasis. mdpi.com In neurological disorders, LPAR1 signaling is implicated in processes like neuronal apoptosis and the inhibition of axonal regeneration following spinal cord injury. imrpress.com Therefore, antagonizing LPAR1 presents a promising strategy to mitigate the pathological effects of LPA in a variety of diseases. The development of selective LPAR1 antagonists offers the potential to specifically block these detrimental signaling pathways while minimizing off-target effects. imrpress.comacs.org
Historical Context of LPA Receptor Antagonist Development
The journey to develop LPA receptor antagonists began with early structure-activity relationship studies. Initial investigations focused on modifying the LPA molecule itself. For instance, alterations to the phosphate group were found to abolish LPA's activity. nih.gov Early synthetic analogs, such as N-palmitoyl serine phosphatidic acid (NPSPA) and N-palmitoyl tyrosine phosphatidic acid (NPTyrPA), were initially identified as LPA receptor antagonists but were later found to have partial agonist activity. nih.gov
A significant breakthrough came with the screening of existing lipid and non-lipid molecules, which led to the identification of compounds like dioctylglyceropyrophosphate (DGPP) and Ki16425 (B1673634) as selective LPAR1/LPAR3 antagonists. nih.gov Ki16425, in particular, has been extensively used as a research tool to probe the functions of LPAR1 and LPAR3. nih.gov More recently, highly selective LPAR1 antagonists, such as AM095, have been developed, offering greater specificity for studying and targeting LPAR1-mediated signaling. acs.orgnih.gov The development of these pharmacological tools has been instrumental in elucidating the specific roles of LPAR1 in health and disease. researchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
1614824-42-8 |
|---|---|
Molecular Formula |
C30H26ClNO5S |
Molecular Weight |
548.0 g/mol |
IUPAC Name |
1-[4-[4-[5-chloro-3-[[(1R)-1-phenylethoxy]carbonylamino]thiophen-2-yl]-2-methoxyphenyl]phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C30H26ClNO5S/c1-18(19-6-4-3-5-7-19)37-29(35)32-24-17-26(31)38-27(24)21-10-13-23(25(16-21)36-2)20-8-11-22(12-9-20)30(14-15-30)28(33)34/h3-13,16-18H,14-15H2,1-2H3,(H,32,35)(H,33,34)/t18-/m1/s1 |
InChI Key |
LYIMNTCVYUXJEZ-GOSISDBHSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)OC(=O)NC2=C(SC(=C2)Cl)C3=CC(=C(C=C3)C4=CC=C(C=C4)C5(CC5)C(=O)O)OC |
Canonical SMILES |
CC(C1=CC=CC=C1)OC(=O)NC2=C(SC(=C2)Cl)C3=CC(=C(C=C3)C4=CC=C(C=C4)C5(CC5)C(=O)O)OC |
Origin of Product |
United States |
Discovery and Medicinal Chemistry of Lpa Receptor Antagonist 1
Early Approaches to LPA Receptor Antagonist Identification
The journey to identify LPA receptor antagonists began in earnest following the cloning and characterization of the first LPA receptor, LPA1, which was initially identified as ventricular zone gene-1 (vzg-1). nih.gov The discovery of LPA1 paved the way for the identification of additional LPA receptor subtypes (LPA2-6) based on sequence homology. nih.gov
Early efforts to develop antagonists were largely centered on modifying the structure of the endogenous ligand, lysophosphatidic acid (LPA). Researchers synthesized and evaluated compounds that mimicked the lipid structure of LPA, introducing modifications to the acyl chain, the glycerol (B35011) backbone, and the phosphate (B84403) headgroup. researchgate.netnih.gov For instance, simplified LPA analogs that lacked the glycerol linker were investigated for their activity at LPA receptors. nih.gov These initial approaches, while foundational, often yielded compounds with limited potency, poor selectivity against the various LPA receptor subtypes, and unfavorable physicochemical properties, such as metabolic instability due to their lipid nature.
A notable early antagonist was VPC12249, a dual antagonist for both LPA1 and LPA3 receptors. researchgate.net While not perfectly selective, this compound served as a valuable chemical tool and a starting point for further optimization efforts to enhance potency and selectivity for the LPA1 receptor. researchgate.net
High-Throughput Screening Methodologies for LPA1 Receptor Antagonist-1 Discovery
The limitations of rationally designing antagonists based on the natural ligand underscored the need for high-throughput screening (HTS) of large chemical libraries to identify novel, non-lipid-like scaffolds. HTS methodologies have been instrumental in the discovery of potent and selective LPA1 receptor antagonists. These methods can be broadly categorized into cell-based functional screens and direct receptor binding assays.
Cell-based functional screens are designed to measure the downstream signaling consequences of LPA1 receptor activation. Antagonists are identified by their ability to block the effects of an agonist, typically LPA itself. A commonly employed functional assay is the calcium mobilization assay. dundee.ac.uk The LPA1 receptor couples to G proteins, including Gq, which upon activation, leads to an increase in intracellular calcium levels. nih.gov This response can be readily measured using calcium-sensitive fluorescent dyes in cell lines engineered to overexpress the human LPA1 receptor, such as RH7777 cells. nih.govdundee.ac.uk
Another functional screening approach involves monitoring changes in cell morphology. Activation of the LPA1 receptor through G12/13 coupling can induce cytoskeletal changes, such as stress fiber formation and neurite retraction. nih.gov Assays that quantify these morphological changes can be adapted for HTS to identify compounds that inhibit these LPA-mediated effects.
Receptor binding assays directly measure the interaction of a test compound with the LPA1 receptor. These assays are crucial for determining the binding affinity of a potential antagonist. A common format utilizes a radiolabeled form of LPA, such as [3H]LPA, which competes with test compounds for binding to the receptor expressed in cell membranes. nih.gov The potency of a compound is determined by its ability to displace the radioligand, and the data are used to calculate the inhibitor constant (Ki).
Guanine nucleotide binding assays, such as the [35S]GTPγS binding assay, provide a functional measure of receptor activation that is more proximal to the receptor than calcium mobilization. frontiersin.org In this assay, receptor activation by an agonist stimulates the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins. Antagonists are identified by their ability to inhibit the agonist-stimulated increase in [35S]GTPγS binding.
A more recently developed and widely used HTS method is the β-arrestin recruitment assay. dundee.ac.uk Upon activation by an agonist, G protein-coupled receptors (GPCRs) like LPA1 are phosphorylated, which promotes the binding of β-arrestin proteins. This interaction is a key step in receptor desensitization and internalization, and it can also initiate G protein-independent signaling pathways.
The PathHunter assay platform from DiscoverX is a prominent example of a β-arrestin recruitment assay used for screening LPA1 antagonists. dundee.ac.uk In this system, the LPA1 receptor is tagged with a fragment of β-galactosidase, and β-arrestin is fused to the complementing fragment. Agonist-induced recruitment of β-arrestin to the receptor brings the two enzyme fragments together, forming an active β-galactosidase enzyme that generates a detectable signal. Antagonists are identified by their ability to inhibit the agonist-induced signal. This assay format has been successfully used to characterize known LPA1 antagonists like BMS-986020 and SAR-100842. dundee.ac.uk
Structure-Activity Relationship (SAR) Studies of LPA1 Receptor Antagonist-1 Series
Following the identification of initial "hit" compounds from HTS campaigns, medicinal chemists engage in extensive structure-activity relationship (SAR) studies. The goal of SAR is to systematically modify the chemical structure of a hit compound to improve its potency, selectivity, and pharmacokinetic properties, ultimately leading to a clinical candidate.
SAR studies involve the synthesis of numerous analogs of a lead compound, where specific parts of the molecule are altered, and the resulting compounds are tested for their biological activity. This iterative process allows researchers to understand which chemical features are essential for receptor binding and antagonist activity.
Another series of potent LPA1 antagonists is based on a pyrazole (B372694) and triazole carbamate (B1207046) scaffold. researchgate.net SAR studies on this series revealed that specific substitutions on the aromatic rings and the nature of the carbamate group were critical for high-affinity binding to the LPA1 receptor. These efforts led to the identification of highly selective LPA1 antagonists that demonstrated activity in cellular models of fibrosis. researchgate.net
The development of thiazolidin-4-one-based LPA1 antagonists for potential use in breast cancer therapy also highlights the power of SAR. tandfonline.com By synthesizing and testing a series of thiazolidin-4-one derivatives, researchers identified compounds like TZ-4 and TZ-6 that not only inhibited the LPA1 receptor but also induced apoptosis and reduced the migration of cancer cells. tandfonline.com
The table below summarizes the potency of selected LPA1 receptor antagonists from different chemical series, illustrating the outcomes of extensive SAR studies.
Table 1: Potency of Selected LPA1 Receptor Antagonists
| Compound Name | Chemical Series | Potency (Ki or Kb) | Reference |
|---|---|---|---|
| BMS-986278 | Oxycyclohexyl acid | 6.9 nM (human LPA1 Kb) | acs.orgnih.gov |
| BMS-986020 | Isoxazole derivative | 6.7 nM (human LPA1 Kb) | acs.org |
| 10t | 2-pyridyl derivative | 18 nM (Ki at LPA1) | researchgate.net |
| ACT-1016-0707 (49) | Azetidine derivative | Potent LPAR1 antagonist | acs.org |
| Piperidine 3 | Piperidine derivative | Potent and selective LPAR1 antagonist | acs.org |
| TZ-4 | Thiazolidin-4-one | Effective against MCF-7 cells | tandfonline.com |
| TZ-6 | Thiazolidin-4-one | Effective against MCF-7 cells | tandfonline.com |
Influence of Chemical Scaffolds on LPA1 Selectivity
The selectivity of an antagonist for its target receptor is a critical determinant of its therapeutic potential, minimizing off-target effects. In the pursuit of selective LPA1 antagonists, researchers have explored a variety of chemical scaffolds, each with distinct properties influencing its binding affinity and selectivity.
N-aryltriazole: This scaffold has proven to be particularly effective in yielding highly selective LPA1 antagonists. For instance, one antagonist from this class demonstrated an IC50 of 25 nM for LPA1 with minimal inhibition of the LPA3 receptor even at high concentrations, making it one of the most selective non-lipid LPA1 antagonists reported. medchemexpress.com This highlights the potential of the N-aryltriazole core in achieving significant selectivity for the LPA1 receptor over other LPA receptor subtypes. medchemexpress.com
Phenylacetic Amide: Beginning with a urea-based hit compound, medicinal chemistry efforts led to the development of a phenylacetic amide scaffold. acs.orgacs.orgnih.gov This scaffold served as a lead structure for further optimization, ultimately resulting in potent and selective LPA1 antagonists. acs.orgacs.orgnih.gov The structural evolution from a urea (B33335) to a phenylacetic amide demonstrates the importance of scaffold hopping in drug discovery to improve potency and other pharmacological properties. acs.org
Oxycyclohexyl Acid: The oxycyclohexyl acid scaffold has been central to the development of potent LPA1 antagonists such as BMS-986278. acs.orgdrexel.edunih.govacs.org This particular compound, with a human LPA1 Kb of 6.9 nM, emerged from structure-activity relationship (SAR) studies that began with the clinical compound BMS-986020. acs.orgnih.govacs.org The evolution from a biphenyl (B1667301) cyclopropyl (B3062369) acid in BMS-986020 to the 3-oxycyclohexyl acid in a subsequent analog aimed to improve physicochemical properties, such as increasing the fraction of sp3 carbons and decreasing the calculated logP (cLogP). acs.org
Sulfonamides: In an effort to overcome challenges such as high plasma protein binding and rapid clearance seen with some carboxylic acid-containing antagonists, researchers have explored the use of non-acidic isosteres. acs.orgacs.orgfigshare.com Replacing the carboxylic acid with a sulfamide (B24259) moiety, for example, led to the discovery of potent and orally active LPA1 antagonists with improved metabolic stability. acs.orgacs.orgfigshare.com This demonstrates the utility of the sulfonamide scaffold in addressing pharmacokinetic challenges while maintaining potent antagonism at the LPA1 receptor.
Stereochemical Considerations in LPA1 Receptor Antagonism
Stereochemistry plays a crucial role in the interaction between a ligand and its receptor. While the natural and unnatural stereoisomers of LPA itself are often equally active, non-glycerol-based LPA analogues tend to exhibit stereoselective preferences for LPA receptors. nih.govresearchgate.net This stereoselectivity can be harnessed to develop receptor subtype-selective antagonists. nih.gov
For example, in one series of LPA1 antagonists, the (R)-enantiomer was found to be five times more active than its (S)-enantiomer, highlighting the importance of a specific stereochemical configuration for optimal receptor binding and activity. researchgate.net The ability to prepare optically active isomers using chiral synthons or reagents, or to resolve racemic mixtures, is therefore a critical aspect of developing potent and selective LPA1 receptor antagonists. google.com
Rational Drug Design Strategies for LPA1 Receptor Antagonist-1 Optimization
The optimization of lead compounds into clinical candidates relies heavily on rational drug design strategies. These approaches leverage our understanding of the ligand, the receptor, or both to guide the design of improved molecules.
Ligand-Based Design Approaches
In the absence of a high-resolution crystal structure of the target receptor, ligand-based design approaches are invaluable. longdom.org These methods utilize the structural information of known active compounds to infer the properties of the receptor's binding site. Quantitative Structure-Activity Relationship (QSAR) studies, for example, can establish a mathematical model that correlates the chemical descriptors of a set of inhibitors with their biological activity. longdom.org This model can then be used to predict the activity of new, untested compounds, thereby guiding the design of more potent antagonists. longdom.org
Structure-Based Drug Design Leveraging LPAR1 Receptor Structures
The availability of crystal structures of the LPA1 receptor in complex with antagonists has revolutionized the design of new inhibitors. structuretx.comnih.gov These structures provide a detailed, three-dimensional view of the binding pocket, revealing key interactions between the ligand and the receptor. nih.gov This information allows for the rational design of new compounds with improved affinity and selectivity. For example, analysis of the LPA1 binding pocket revealed three regions that could be targeted for improved interactions, guiding the design of more potent antagonists. nih.gov Structure-based drug design, sometimes integrated with technologies like Free Energy Perturbation (FEP), can dramatically shorten the cycles of compound synthesis and testing. structuretx.com
Computational Chemistry Applications (e.g., Free Energy Perturbation Modeling)
Computational chemistry plays a vital role in modern drug discovery. Techniques such as molecular dynamics (MD) simulations and free energy perturbation (FEP) modeling provide powerful tools for understanding and predicting ligand-receptor interactions. structuretx.comnih.gov MD simulations can be used to study the dynamic behavior of the receptor and its ligands, providing insights into the binding process. acs.orgnih.gov FEP modeling, a physics-based scoring method, can be used to calculate the free energies of binding for different ligands, allowing for the prediction of their relative potencies. structuretx.comnih.gov These computational approaches, when used in conjunction with experimental data, can significantly accelerate the discovery and optimization of novel LPA1 receptor antagonists. structuretx.com
Lead Optimization and Compound Analog Generation
The process of lead optimization involves iteratively modifying a promising lead compound to improve its pharmacological and pharmacokinetic properties. This often involves the generation and testing of numerous analogs.
Starting from a hit compound identified in a high-throughput screen, medicinal chemists systematically explore the structure-activity relationships (SAR). nih.govacs.org This involves making targeted modifications to different parts of the molecule and assessing the impact on potency, selectivity, and other properties. For example, the optimization of one hit compound involved exploring different linkers to maintain the optimal distance between key functional groups. nih.gov
The goal of lead optimization is to identify a compound with a balanced profile of high potency, good selectivity, favorable absorption, distribution, metabolism, and excretion (ADME) properties, and a low risk of toxicity. acs.orgnih.govstructuretx.com This iterative process of analog generation and testing is essential for transforming a promising lead into a viable clinical candidate. acs.orgacs.orgnih.govstructuretx.comnih.gov
Molecular Pharmacology of Lpa Receptor Antagonist 1
Receptor Binding Kinetics and Affinities
The interaction between a ligand, such as an antagonist, and its receptor is a dynamic process characterized by specific rates of association and dissociation, which ultimately determine the binding affinity.
The equilibrium dissociation constant (Kd) is a measure of the binding affinity between a ligand and a receptor. A lower Kd value signifies a higher binding affinity. For LPA receptor antagonist-1, various studies have determined its binding affinity for the LPA1 receptor.
One specific LPA1 receptor antagonist, BMS-986020, has demonstrated a high affinity for the LPA1 receptor with a binding constant (Kb) of 0.0067 µM. caymanchem.com Another potent and selective LPA1 antagonist, AM095, inhibits GTPγS binding to membranes from Chinese hamster ovary (CHO) cells that overexpress the human or mouse LPA1 receptor, with IC50 values of 0.98 and 0.73 μM, respectively. medchemexpress.comselleckchem.comresearchgate.net The IC50 value represents the concentration of an inhibitor required to reduce the response by half. Furthermore, "LPA1 receptor antagonist 1" is a highly selective antagonist with an IC50 of 25 nM. medchemexpress.comtargetmol.com
Recent advancements in label-free assay methodologies have provided more precise measurements of binding affinities. For instance, a free-solution assay (FSA) combined with a compensated interferometric reader (CIR) determined the Kd values for various endogenous LPA species binding to human LPA1 to be in the low nanomolar range: 1-oleoyl (18:1) LPA with a Kd of 2.08 nM, 1-linoleoyl (18:2) LPA with a Kd of 2.83 nM, 1-arachidonoyl (20:4) LPA with a Kd of 2.59 nM, and 1-palmitoyl (16:0) LPA with a Kd of 1.69 nM. nsf.govnih.govresearchgate.net These values indicate a significantly higher affinity than previously reported using radioligand binding assays, which estimated the Kd for 18:1 LPA at 68.9 nM. nsf.govnih.gov
Table 1: Equilibrium Binding Constants of LPA Receptor Ligands
| Compound | Receptor | Assay Method | Binding Constant | Citation |
| BMS-986020 | Human LPA1 | Not Specified | Kb = 0.0067 µM | caymanchem.com |
| AM095 | Human LPA1 | GTPγS Binding | IC50 = 0.98 µM | medchemexpress.comselleckchem.comresearchgate.net |
| AM095 | Mouse LPA1 | GTPγS Binding | IC50 = 0.73 µM | medchemexpress.comselleckchem.comresearchgate.net |
| LPA1 receptor antagonist 1 | Human LPA1 | Not Specified | IC50 = 25 nM | medchemexpress.comtargetmol.com |
| 1-oleoyl (18:1) LPA | Human LPA1 | FSA-CIR | Kd = 2.08 nM | nsf.govnih.govresearchgate.net |
| 1-linoleoyl (18:2) LPA | Human LPA1 | FSA-CIR | Kd = 2.83 nM | nsf.govnih.gov |
| 1-arachidonoyl (20:4) LPA | Human LPA1 | FSA-CIR | Kd = 2.59 nM | nsf.govnih.gov |
| 1-palmitoyl (16:0) LPA | Human LPA1 | FSA-CIR | Kd = 1.69 nM | nsf.govnih.gov |
| 1-oleoyl-LPA | LPA1 | Backscattering Interferometry | pKd = 9 | researchgate.net |
| Anandamide phosphate (B84403) (AEAp) | LPA1 | Backscattering Interferometry | pKd = 9 | researchgate.net |
The novel LPA1 antagonist, ACT-1016-0707, has been shown to exhibit slow off-rate kinetics. nih.gov This property contributes to its insurmountable antagonism, meaning its inhibitory effect is not easily overcome by increasing concentrations of the natural ligand, LPA. nih.gov Another LPA1 antagonist, PIPE-791, also demonstrates slow receptor off-rate kinetics. researchgate.net The determination of these kinetic parameters is crucial for understanding the duration of action and the pharmacological profile of the antagonist.
Endogenous ligands, the natural signaling molecules of a receptor, compete with antagonists for the same binding site. Competitive binding assays are used to determine the ability of an antagonist to displace these natural ligands.
Studies have shown that LPA1 receptor antagonists can effectively compete with endogenous LPA. For example, backscattering interferometry (BSI) has been used to measure the competitive binding between the LPA1 antagonist ONO-9780307 and endogenous ligands like 1-oleoyl-LPA. researchgate.net In such assays, increasing concentrations of the antagonist lead to a decrease in the binding of the radiolabeled or fluorescently tagged endogenous ligand. The antagonist BMS-986020 has been shown to displace the radioligand [18F]BMT-083133 from LPA1-positive cells in a concentration-dependent manner. medchemexpress.com
Traditional binding assays often rely on labeling ligands with radioactive isotopes or fluorescent tags, which can sometimes alter the binding properties of the molecule. Label-free technologies, such as the compensated interferometric reader (CIR), overcome this limitation by detecting the binding event based on changes in the physical properties of the solution, such as the refractive index. nsf.govnih.govresearchgate.net
The Free-Solution Assay (FSA) coupled with CIR allows for the quantification of native binding interactions in real-time. nsf.govnih.gov This method has been successfully used to determine the dissociation constants (Kd) for various LPA species binding to the LPA1 receptor, providing more accurate and reliable data compared to older methods. nsf.govnih.govresearchgate.net Another label-free technique, backscattering interferometry (BSI), has also been employed to assess the binding of ligands to LPA1. researchgate.netdundee.ac.uk Dynamic Mass Redistribution (DMR) is another label-free assay that has been used to characterize the pharmacological activity of LPA1 antagonists. frontiersin.org
Receptor Selectivity and Specificity of LPA1 Receptor Antagonist-1
An ideal antagonist should exhibit high selectivity for its target receptor to minimize off-target effects. The selectivity of LPA1 receptor antagonists is typically assessed by profiling their binding affinity and functional activity against other subtypes of the LPA receptor family.
The lysophosphatidic acid receptor family consists of at least six subtypes (LPA1-6). tocris.comnih.govbiomolther.org It is crucial to determine the selectivity of an LPA1 antagonist to ensure it does not significantly interact with these other receptors, which could lead to unwanted side effects.
Several LPA1 receptor antagonists have demonstrated high selectivity. For instance, BMS-986020 is selective for LPA1 over LPA3, with IC50 values of 0.3 µM and >1 µM, respectively, in CHO cells expressing the human receptors. caymanchem.commdpi.com Another compound, "LPA1 receptor antagonist 1," shows very potent and highly selective inhibitory activity toward LPA1, with little to no inhibition of LPA3 even at high concentrations. medchemexpress.com The antagonist AM095 is also a selective LPA1 receptor antagonist. medchemexpress.com In contrast, some antagonists like Ki16425 (B1673634) exhibit activity against both LPA1 and LPA3. nih.govadooq.com
Table 2: Selectivity Profile of LPA Receptor Antagonists
| Compound | Target Receptor | Cross-Reactivity (IC50 or Ki) | Citation |
| BMS-986020 | LPA1 | LPA3: >1 µM | caymanchem.commdpi.com |
| LPA1 receptor antagonist 1 | LPA1 | LPA3: Minimal inhibition at high concentrations | medchemexpress.com |
| Ki16425 | LPA1/LPA3 | LPA1: Ki = 0.34 µM, LPA2: Ki = 6.5 µM, LPA3: Ki = 0.93 µM | adooq.com |
| UCM-14216 | LPA2 | Inactive at LPA1, LPA3-6 | acs.org |
Off-Target Receptor Engagement Evaluation
The selectivity of LPA receptor antagonists is a critical aspect of their pharmacological profile, as off-target effects can lead to undesirable side effects. For instance, the first-generation LPA1 antagonist, BMS-986020, was shown to significantly slow the decline in lung function in a Phase 2 trial for idiopathic pulmonary fibrosis (IPF). atsjournals.orgatsjournals.org However, its clinical development was halted due to hepatobiliary toxicity. atsjournals.orgatsjournals.org Subsequent investigations revealed that these effects were likely due to off-target inhibition of bile acid and phospholipid transporters, such as BSEP, MRP4, and MDR3, rather than antagonism of the LPA1 receptor itself. ersnet.org In contrast, a structurally distinct LPA1 antagonist, BMS-986234, did not exhibit these off-target effects on bile acid transporters at clinically relevant concentrations. ersnet.org
Another example of off-target engagement is observed with the antagonist Ki16425, which is known to antagonize not only LPA1 but also LPA3. oatext.comrndsystems.com This lack of specificity can complicate the interpretation of experimental results and may contribute to a broader range of biological effects. The promiscuous binding of certain molecules can also lead to unexpected connections between signaling pathways. For example, 2-arachidonyl glycerol (B35011) (2-AG), a major cannabinoid signaling molecule, can be phosphorylated to 2-arachidonyl phosphatidic acid (2-ALPA), which can then bind to and activate the LPA1 receptor, linking the cannabinoid and LPA signaling systems. proteopedia.org
The development of highly selective antagonists is therefore a key objective in the field. LPA1 receptor antagonist 1 is a notable example of a highly selective, non-lipid antagonist for LPA1, showing very potent inhibitory activity with an IC50 of 25 nM and little to no inhibition of LPA3 even at high concentrations. medchemexpress.com This high selectivity is attributed to its N-aryltriazole chemical structure. medchemexpress.com
Comparative Selectivity Index Determination
The selectivity of LPA receptor antagonists is often determined by comparing their inhibitory activity at the target receptor (LPA1) versus other LPA receptor subtypes and unrelated receptors. A higher selectivity index indicates a greater preference for the intended target, which is a desirable characteristic for a therapeutic agent.
For example, LPA1 receptor antagonist 1 is reported to be one of the most selective non-lipid LPA1 antagonists discovered to date. medchemexpress.com Its high selectivity is a significant improvement over earlier compounds like Ki16425, which exhibits activity at both LPA1 and LPA3 receptors. medchemexpress.comselleckchem.com Another compound, RO 6842262, demonstrated a selectivity of over 30-fold for LPA1. frontiersin.org In contrast, Ki16425 and BMS-986020 showed only about a 10-fold selectivity for LPA1 over LPA2 in calcium mobilization experiments. frontiersin.org
The table below provides a comparative overview of the selectivity of various LPA receptor antagonists.
| Compound | Target Receptor(s) | Selectivity Profile | Reference(s) |
| LPA1 receptor antagonist 1 | LPA1 | Highly selective for LPA1 with minimal inhibition of LPA3. | medchemexpress.com |
| Ki16425 | LPA1, LPA3 | Antagonist for both LPA1 and LPA3. Approximately 20-fold selectivity for LPA1/3 over LPA2. | selleckchem.comfrontiersin.org |
| BMS-986020 | LPA1 | Approximately 10-fold selectivity for LPA1 over LPA2. | frontiersin.org |
| RO 6842262 | LPA1 | Over 30-fold selectivity for LPA1. | frontiersin.org |
| Amgen compound 35 | LPA2 | Highly selective for LPA2 over LPA1 and LPA3. | frontiersin.org |
| Merck compound 20 | LPA2 | Selective for LPA2. | frontiersin.org |
Mechanisms of Pharmacological Antagonism
Competitive antagonism is a primary mechanism by which several LPA receptor antagonists exert their effects. These antagonists bind to the same site on the LPA1 receptor as the endogenous ligand, lysophosphatidic acid (LPA), thereby preventing LPA from binding and activating the receptor. This type of antagonism is reversible and can be overcome by increasing the concentration of the agonist (LPA).
A notable example of a competitive antagonist is Ki16425, which has been characterized as a competitive antagonist for the EDG-family of LPA receptors (LPA1, LPA2, and LPA3). nih.gov Similarly, the short-chain analog of phosphatidic acid, DGPP(8:0), acts as a competitive inhibitor of LPA-induced platelet shape change, indicating it competes with LPA for binding to LPA1 and/or LPA3 receptors on platelets. ahajournals.org The antagonist BMS-986202 is also described as an orthosteric antagonist, implying it binds to the primary ligand binding site and competes with the endogenous ligand. dundee.ac.uknih.gov
Inverse agonists are ligands that bind to the same receptor as an agonist but induce a pharmacological response opposite to that of the agonist. In the context of LPA receptors, which can exhibit some level of basal activity even in the absence of an agonist, an inverse agonist would reduce this constitutive activity.
The identification of inverse agonists for the LPA1 receptor has been facilitated by the use of advanced assay techniques like the label-free dynamic mass redistribution (DMR) assay. nih.govbohrium.com This method allows for the detection of changes in the baseline receptor activity. Several compounds, including KI 16425, RO 6842262, and BMS-986020, which behave as neutral antagonists in traditional calcium mobilization assays, have been shown to act as inverse agonists in DMR experiments. nih.govbohrium.comnih.gov They not only block the action of LPA but also reduce the basal signaling of the LPA1 receptor. nih.govbohrium.com A new compound, designated as CHI, has also been identified as an LPA1 inverse agonist, albeit with lower potency. nih.govbohrium.com
Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric (primary) ligand-binding site. Negative allosteric modulators (NAMs) reduce the affinity or efficacy of the endogenous ligand without directly competing for its binding site. This can offer therapeutic advantages, such as preserving the physiological pattern of receptor activation while dampening excessive signaling.
Several compounds have been identified as NAMs of the LPA1 receptor. For instance, TAK-615 and SAR-100842 have been shown to act as NAMs. dundee.ac.uknih.gov Binding studies have indicated that TAK-615 is not competitive with the orthosteric antagonist BMS-986202, suggesting it binds to a different site. dundee.ac.uknih.gov Surprisingly, SAR-100842 also behaves as a NAM. dundee.ac.uknih.gov The apparent affinity of both TAK-615 and SAR-100842 for the LPA1 receptor is enhanced in the presence of LPA, a characteristic feature of some allosteric modulators. nih.govresearchgate.net Fipaxalparant is another compound that functions as a selective allosteric inhibitor of LPA1. researchgate.netersnet.org Additionally, Gq-biased LPA1 NAMs have been discovered through high-throughput screening, providing tools to investigate specific signaling pathways. nih.gov
G Protein Coupling and Downstream Signaling Pathway Modulation
The LPA1 receptor is a G protein-coupled receptor (GPCR) that can couple to multiple families of heterotrimeric G proteins, leading to the activation of diverse downstream signaling pathways. mdpi.comnih.gov The primary G protein families that LPA1 couples to are Gαi/o, Gαq/11, and Gα12/13. mdpi.comnih.govnih.gov The activation of these G proteins initiates a cascade of intracellular events that regulate a wide range of cellular functions.
Antagonists of the LPA1 receptor can modulate these signaling pathways by preventing the receptor from being activated by LPA. The specific downstream effects of LPA1 antagonism can vary depending on the cell type and the particular G protein signaling pathways that are predominant.
Gαi/o Pathway : Coupling to Gαi/o proteins typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). mdpi.com This pathway is also linked to the activation of the Ras/Raf/MAPK and PI3K-Akt signaling cascades, which are involved in cell proliferation, survival, and migration. nih.gov Pharmacological blockade of Gαi with pertussis toxin can inhibit hypoxia-induced effects that are mediated by LPA1. pnas.org
Gαq/11 Pathway : Activation of the Gαq/11 pathway stimulates phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). nih.gov This results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). pnas.org LPA1 exhibits weaker coupling to Gαq compared to LPA2 and LPA3. pnas.org
Gα12/13 Pathway : The Gα12/13 pathway is primarily associated with the activation of the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK). nih.govpnas.org This pathway plays a crucial role in regulating cytoskeletal organization, cell shape, and cell migration. dundee.ac.uk
The table below summarizes the G protein coupling of the LPA1 receptor and the key downstream signaling pathways that are modulated by LPA1 antagonists.
| G Protein Family | Key Downstream Effectors/Pathways | Cellular Responses Modulated by Antagonists | Reference(s) |
| Gαi/o | Adenylyl Cyclase (inhibition), Ras/Raf/MAPK, PI3K-Akt, Rac1 | Proliferation, survival, migration, inflammation | mdpi.comnih.govpnas.org |
| Gαq/11 | Phospholipase C (PLC), Calcium mobilization, Protein Kinase C (PKC) | Proliferation, inflammation | nih.govpnas.org |
| Gα12/13 | RhoA/ROCK, Rac1 | Cytoskeletal organization, cell migration, fibrosis | dundee.ac.uknih.govpnas.org |
By blocking these signaling cascades, LPA1 receptor antagonists can effectively inhibit various pathological processes, such as fibroblast recruitment and proliferation in fibrotic diseases. atsjournals.orgnih.gov
Inhibition of Gq-Mediated Calcium Mobilization
LPA receptor activation, particularly through the Gq/11 pathway, leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This transient increase in intracellular calcium is a critical signaling event that mediates a variety of cellular responses.
This compound effectively inhibits this Gq-mediated calcium mobilization. Studies have demonstrated that pretreatment of cells expressing LPA1 with this antagonist significantly reduces the LPA-induced increase in intracellular calcium levels. nih.gov For instance, in human embryonic kidney (HEK293) cells recombinantly expressing the LPA1 receptor, the antagonist demonstrates a dose-dependent inhibition of LPA-stimulated calcium release.
Several compounds have been characterized for their ability to antagonize LPA1-mediated calcium mobilization. For example, Ki16425 is a well-known antagonist of LPA1 and LPA3 receptors and has been shown to effectively block LPA-induced calcium transients in various cell types, including neural progenitor cells. jneurosci.org Similarly, the compound BMS-986020 acts as a potent LPA1 antagonist in calcium mobilization assays. frontiersin.org The inhibitory effect of these antagonists underscores their ability to interfere with the Gq signaling cascade initiated by LPA. The inhibition of calcium mobilization by these antagonists is a key indicator of their potential to modulate LPA-driven physiological and pathological processes.
Table 1: Inhibition of LPA-Induced Calcium Mobilization by LPA Receptor Antagonists
| Compound | Cell Type | Target Receptor(s) | Observed Effect on Calcium Mobilization |
|---|---|---|---|
| Ki16425 | Cortical Neural Progenitor Cells | LPA1, LPA3 | Reduces the percentage of cells responding to LPA with a calcium transient. jneurosci.org |
| BMS-986020 | Recombinant cells | LPA1 | Acts as a potent antagonist in calcium mobilization experiments. frontiersin.org |
| U73122 (PLC inhibitor) | TAg-Jurkat T cells | Downstream of receptor | Inhibits LPA-induced calcium mobilization, suggesting PLC involvement. nih.gov |
Modulation of Gi-Mediated cAMP Inhibition and GTPγS Binding
In addition to Gq coupling, the LPA1 receptor also signals through the Gi/o pathway. Activation of Gi proteins leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). This pathway is crucial for mediating some of the anti-apoptotic and proliferative effects of LPA. This compound can modulate this Gi-mediated signaling.
Functional assays measuring forskolin-stimulated cAMP accumulation have shown that this compound can reverse the inhibitory effect of LPA on cAMP production. lakeheadu.ca This indicates that the antagonist effectively blocks the Gi-mediated pathway. Furthermore, GTPγS binding assays, which measure the activation of G proteins, provide direct evidence of the antagonist's mechanism of action. In membranes prepared from cells overexpressing the LPA1 receptor, this compound competitively inhibits the LPA-stimulated binding of [35S]GTPγS. researchgate.net
For example, the antagonist AM095 has been shown to potently inhibit LPA-stimulated GTPγS binding to membranes containing human or mouse LPA1 receptors. researchgate.net This demonstrates its direct interference with the G protein activation step. Another compound, BMS-986202, has also been shown to fully inhibit the LPA-mediated response in GTPγS functional assays, confirming its role as a comprehensive antagonist of LPA1 signaling. dundee.ac.uk
Table 2: Modulation of Gi-Mediated Signaling by LPA Receptor Antagonists
| Compound | Assay Type | Cell/Membrane System | Outcome |
|---|---|---|---|
| AM095 | GTPγS Binding | CHO cell membranes with human or mouse LPA1 | Potent inhibition of LPA-stimulated GTPγS binding. researchgate.net |
| BMS-986202 | GTPγS Binding | Not specified | Full inhibition of LPA-mediated response. dundee.ac.uk |
| Urea-derived antagonists | cAMP Assay | MDA-MB-231 breast cancer cells | Reversal of LPA-induced inhibition of forskolin-mediated cAMP production. lakeheadu.ca |
Interference with G12/13-Mediated Rho Activation and MRTF-A Nuclear Translocation
The coupling of the LPA1 receptor to G12/13 proteins activates the small GTPase RhoA. physiology.org Activated RhoA, in turn, stimulates Rho-associated kinase (ROCK), which plays a central role in cytoskeletal reorganization, cell migration, and the regulation of gene expression. thno.org A key downstream event of RhoA/ROCK signaling is the nuclear translocation of Myocardin-Related Transcription Factor-A (MRTF-A). In the cytoplasm, MRTF-A is held in an inactive state through its association with globular actin (G-actin). Upon RhoA activation, actin polymerization into filamentous actin (F-actin) releases MRTF-A, allowing it to translocate to the nucleus where it co-activates Serum Response Factor (SRF) to drive the transcription of target genes involved in fibrosis and cell motility. physiology.orgthno.org
This compound interferes with this G12/13-mediated pathway. By blocking the initial activation of the LPA1 receptor, the antagonist prevents the subsequent activation of RhoA and the downstream signaling events. For instance, studies have shown that specific LPA1 antagonists can inhibit LPA-induced stress fiber formation, a hallmark of RhoA activation. scripps.edu
Furthermore, inhibitors of the Rho/MRTF pathway, such as CCG-1423, have been shown to block the nuclear accumulation of MRTF and inhibit LPA-stimulated cellular processes like DNA synthesis and cell invasion. physiology.org While not a direct LPA1 antagonist, the effects of CCG-1423 highlight the importance of the G12/13-Rho-MRTF-A axis in mediating the actions of LPA. A direct LPA1 antagonist would be expected to produce similar downstream effects by preventing the initial signal from the receptor.
Table 3: Interference with G12/13-Mediated Signaling
| Compound/Inhibitor | Target | Key Downstream Effect | Cellular Outcome |
|---|---|---|---|
| This compound (General) | LPA1 Receptor | Inhibition of RhoA activation | Prevention of stress fiber formation. scripps.edu |
| CCG-1423 | Rho/MRTF pathway (downstream of Rho/ROCK) | Blocks MRTF nuclear accumulation | Inhibition of LPA-stimulated DNA synthesis and cell invasion. physiology.org |
| Y-27632 (ROCK inhibitor) | ROCK | Inhibition of Rho-kinase | Reduces expression of certain integrins and abrogates sprouting of MSC-derived endothelial cells. thno.org |
Impact on Beta-Arrestin Recruitment Pathways
Beta-arrestins (β-arrestins) are crucial scaffolding proteins that play a dual role in GPCR signaling. They are initially recruited to activated GPCRs, where they mediate receptor desensitization and internalization. More recently, β-arrestins have been recognized as independent signal transducers, initiating signaling cascades that are distinct from G protein-mediated pathways. The recruitment of β-arrestin to the LPA1 receptor is a key step in its regulation and signaling. dundee.ac.ukfrontiersin.org
This compound can significantly impact the recruitment of β-arrestin to the LPA1 receptor. Assays that measure the interaction between the receptor and β-arrestin, such as the Tango assay, have been instrumental in identifying and characterizing LPA1 antagonists. acs.org In the presence of an antagonist, the LPA-induced conformational change in the receptor that promotes β-arrestin binding is blocked.
For example, a high-throughput screening campaign using a β-arrestin recruitment-based assay identified a urea-based compound as an LPA1 antagonist. acs.org Further medicinal chemistry efforts led to the development of more potent antagonists that effectively block this interaction. acs.org Compounds like BMS-986202 and SAR-100842 have been shown to fully inhibit the LPA-mediated β-arrestin recruitment response. dundee.ac.uk This demonstrates that in addition to blocking G protein-dependent pathways, LPA1 antagonists also abrogate β-arrestin-mediated signaling and receptor regulation. It has also been observed that heteromerization of LPA1 with other GPCRs, such as CXCR4, can influence β-arrestin recruitment. nih.gov
Table 4: Impact on Beta-Arrestin Recruitment
| Compound | Assay | Key Finding |
|---|---|---|
| Urea-based hit compound (19) | Tango assay (β-arrestin recruitment) | Identified as an LPA1 antagonist with an IC50 of 5.0 μM. acs.org |
| BMS-986202 | PathHunter LPA1 receptor assay | Fully inhibited the LPA-mediated β-arrestin recruitment response. dundee.ac.uk |
| SAR-100842 | PathHunter LPA1 receptor assay | Fully inhibited the LPA-mediated β-arrestin recruitment response. dundee.ac.uk |
Modulation of ERK and AKT Signaling Pathways
The Extracellular signal-Regulated Kinase (ERK) and Protein Kinase B (AKT) signaling pathways are central to cell proliferation, survival, and metabolism. LPA is a potent activator of both ERK and AKT, and these pathways are often dysregulated in diseases like cancer. The activation of these pathways by LPA can occur through the coordinated action of different G proteins. For instance, Gi/o can contribute to AKT activation, while Gq/11 and G12/13 can lead to ERK activation through various intermediates. nih.govphysiology.org
This compound can effectively modulate the activation of both ERK and AKT. By blocking the upstream LPA1 receptor, the antagonist prevents the signal from propagating down to these critical kinase cascades. For example, in kidney epithelial cells, the LPA1/3 antagonist Ki16425 was shown to reverse the LPA-induced expression of epithelial-mesenchymal transition (EMT) markers by inhibiting the phosphorylation of ERK, JNK, and AKT. mdpi.com
The interplay between the ERK and AKT pathways in response to LPA signaling can be complex. In some cellular contexts, they may function in parallel to promote downstream events like mTORC1 signaling. nih.gov An LPA1 antagonist would therefore be expected to have a broad inhibitory effect on these downstream processes by cutting off the initial activating signal. The ability of LPA1 antagonists to modulate ERK and AKT signaling underscores their therapeutic potential in diseases driven by aberrant activation of these pathways.
Table 5: Modulation of ERK and AKT Signaling by LPA Receptor Antagonists
| Antagonist/Inhibitor | Cell Type | Pathway(s) Affected | Outcome |
|---|---|---|---|
| Ki16425 | HK-2 kidney epithelial cells | ERK, JNK, AKT | Inhibited LPA-induced phosphorylation of ERK, JNK, and AKT, and reversed EMT marker expression. mdpi.com |
| U0126 (MEK inhibitor) | Rat2 fibroblasts | ERK | Inhibited LPA-stimulated mTORC1 signaling. nih.gov |
| Akt KI (AKT inhibitor) | Rat2 fibroblasts | AKT | Inhibited LPA-stimulated mTORC1 signaling. nih.gov |
Cellular and in Vitro Functional Characterization of Lpa Receptor Antagonist 1
Cellular Assay Systems for Functional Evaluation
To isolate and study the specific effects of antagonists on LPAR1, researchers commonly employ recombinant mammalian cell lines. These cells are genetically modified to produce high levels of the human or mouse LPAR1, providing a robust and specific system for evaluating compound activity.
Chinese Hamster Ovary (CHO) Cells: CHO cells are a frequently used platform for studying LPAR1 antagonists. researchgate.netmedchemexpress.comersnet.orgnih.govnih.gov For instance, the antagonist AM095 was shown to inhibit LPA-induced calcium flux in CHO cells stably transfected with human or mouse LPAR1, with IC₅₀ values of 0.025 and 0.023 μM, respectively. medchemexpress.comnih.gov Similarly, these cells were used to demonstrate that AM095 inhibits GTPγS binding to membranes overexpressing human or mouse LPAR1. researchgate.netmedchemexpress.com The selectivity of antagonists is also assessed using CHO cells expressing other LPA receptor subtypes. nih.govresearchgate.net
RH7777 Cells: RH7777 cells, which are intrinsically unresponsive to LPA, serve as another valuable tool for characterizing LPAR1 ligands. pnas.orgaacrjournals.orgnih.gov They have been used in calcium mobilization assays to determine the activation or inhibition of LPAR1, LPA2, LPA3, and LPA5 expressed in these cells. aacrjournals.org
Chem-1 Cells: While less commonly cited in the provided context for LPA receptor antagonist-1 specifically, Chem-1 cells are part of a panel of cell lines used in broader GPCR screening campaigns, including those that could identify LPAR1 antagonists.
To understand the effects of LPAR1 antagonists in a more physiologically relevant context, researchers utilize primary cells and cell lines that naturally express the receptor.
Human A2058 Melanoma Cells: These cells are used in functional assays such as chemotaxis to evaluate the potency of LPAR1 antagonists. For example, AM095 was found to inhibit LPA-driven chemotaxis of human A2058 melanoma cells with an IC₅₀ of 233 nM. researchgate.netmedchemexpress.com
IMR-90 Lung Fibroblasts and Normal Human Lung Fibroblasts (NHLF): Given the role of LPAR1 in fibrosis, human lung fibroblasts are a critical model. worktribe.com Novel LPAR1 antagonists have been tested for their ability to inhibit fibroblast migration. structuretx.com Studies in human lung fibroblasts (HLFs) that endogenously express the LPAR1 receptor have been used to explore the signaling profiles of various LPA analogues and the inhibitory effects of antagonists like AM966. worktribe.com
Human Umbilical Vein Endothelial Cells (HUVECs): The effect of LPA on chemokine expression has been confirmed in HUVECs, and the role of LPAR1 antagonists like Ki16425 (B1673634) in blocking these effects has been studied. physiology.org
HCT-116 cells: In the context of cancer biology, the effect of inflammatory cytokines on PD-L1 expression, a process that can be influenced by signaling pathways downstream of GPCRs like LPAR1, has been studied in HCT-116 human colon cancer cells. science.gov
In Vitro Functional Antagonism Assays
A range of in vitro assays are employed to quantify the functional antagonism of this compound at the molecular and cellular levels.
Activation of LPAR1, which couples to Gq/11 proteins, leads to an increase in intracellular calcium concentration. frontiersin.orgscripps.edu Calcium flux assays are therefore a primary method for assessing the antagonist activity of compounds.
These assays typically involve pre-treating LPAR1-expressing cells with the antagonist followed by stimulation with LPA. The antagonist's ability to inhibit the LPA-induced calcium surge is measured, often using fluorescent calcium indicators.
The antagonist activity of numerous compounds, including AM095, BMS-986020, and Ki16425, has been characterized using this method in CHO cells. medchemexpress.comnih.govnih.gov For instance, AM095 inhibited LPA-induced calcium flux in human and mouse LPAR1-transfected CHO cells with IC₅₀ values of 0.025 and 0.023 μM, respectively. medchemexpress.comnih.gov Another antagonist, Compound A, showed an IC₅₀ of 12.03 nM in a Ca2+ influx assay. probechem.com Fipaxalparant was also shown to block the calcium response in CHO cells. ersnet.org
Table 1: Inhibition of LPA-Induced Calcium Flux by LPAR1 Antagonists
This assay measures the activation of G proteins coupled to the receptor. In the presence of an agonist like LPA, the receptor facilitates the exchange of GDP for a non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. Antagonists inhibit this agonist-induced increase in [³⁵S]GTPγS binding.
This method directly assesses the antagonist's ability to block the initial step of G protein activation.
AM095 was shown to be a potent LPAR1 antagonist by inhibiting [³⁵S]GTPγS binding to CHO cell membranes overexpressing human or mouse LPAR1, with IC₅₀ values of 0.98 and 0.73 μM, respectively. researchgate.netmedchemexpress.com
Another LPAR1 antagonist, Compound A, demonstrated an IC₅₀ of 18.8 nM in a ³⁵S-GTPγS binding assay. probechem.com
Table 2: Inhibition of LPA-Stimulated [³⁵S]GTPγS Binding by LPAR1 Antagonists
LPAR1 signaling is a known driver of cell migration and chemotaxis, processes central to fibrosis and cancer metastasis. plos.orgnih.govresearchgate.net Assays measuring the inhibition of these processes are key for evaluating the functional efficacy of LPAR1 antagonists.
These assays, often conducted using Transwell chambers, measure the ability of a compound to block the directional movement of cells toward an LPA gradient.
AM095 effectively inhibited LPA-driven chemotaxis in both CHO cells overexpressing mouse LPAR1 (IC₅₀ = 778 nM) and in human A2058 melanoma cells which endogenously express the receptor (IC₅₀ = 233 nM). researchgate.netmedchemexpress.com
The antagonist Ki16425 has been shown to block chemotaxis to serum in melanoma cells and inhibit LPA-induced monocyte migration. physiology.orgplos.orgresearchgate.net
Table 3: Inhibition of LPA-Induced Cell Migration by LPAR1 Antagonists
Cell Proliferation and Growth Inhibition Assays
This compound compounds are evaluated for their ability to inhibit cell proliferation and growth, processes often stimulated by lysophosphatidic acid (LPA) through its receptor, LPA1. In various cell types, particularly fibroblasts and cancer cells, LPA1 activation is linked to increased proliferation. physiology.orgjst.go.jp Antagonists are designed to block these effects.
Research has shown that specific LPA1 antagonists can inhibit the proliferation of normal human lung fibroblasts (NHLF) induced by LPA. acs.org For instance, in studies using human IMR-90 lung fibroblasts, which express LPA1 receptors, LPA1 antagonists have been shown to inhibit LPA-induced chemotaxis, a process closely related to cell proliferation and migration. nih.gov Similarly, in models of peritoneal fibrosis, the pharmacological inhibition of LPA1 has been demonstrated to decrease fibroblast proliferation and the accumulation of myofibroblasts. physiology.org The activation of the LPA-LPA1 pathway is known to drive cell proliferation through various signaling cascades, including the MAP kinase and Akt pathways. physiology.org
The anti-proliferative effects of LPA1 antagonists are not limited to fibroblasts. In breast cancer cell lines such as 4T1, LPA1 inhibitors have been shown to have minimal direct anti-proliferative effects but can inhibit cell motility. oup.com This highlights that the primary impact of these antagonists may be on cell migration and invasion rather than on cell division itself in certain contexts.
Table 1: Effect of LPA1 Antagonists on Cell Proliferation and Related Processes
| Compound | Cell Line | Assay | Effect | Finding | Citation |
|---|---|---|---|---|---|
| LPA1 Antagonist (Generic) | Normal Human Lung Fibroblasts (NHLF) | Proliferation Assay | Inhibition | Inhibited LPA-stimulated proliferation. | acs.org |
| LPA1 Antagonist (Generic) | Peritoneal Fibroblasts | Peritoneal Fibrosis Model | Inhibition | Decreased fibroblast proliferation and myofibroblast accumulation. | physiology.org |
| AM966 | IMR-90 Human Lung Fibroblasts | Chemotaxis Assay | Inhibition | Inhibited LPA-induced chemotaxis with an IC₅₀ of 181 nM. | nih.gov |
Reporter Gene Assays for Downstream Signaling (e.g., SRF-RE-Luc, cAMP, Aequorin Assay)
To understand the mechanisms by which LPA1 antagonists function, researchers use reporter gene assays to measure the activity of downstream signaling pathways.
SRF-RE-Luc Assay : The Serum Response Factor Response Element (SRF-RE) luciferase reporter assay is used to detect the activation of the Gα12/13-Rho-ROCK signaling pathway. nih.gov LPA binding to LPA1 can activate this pathway, leading to the nuclear translocation of myocardin-related transcription factor (MRTF) and subsequent SRF-mediated gene transcription, which is crucial for processes like fibrosis. physiology.orgnih.gov Studies have shown that LPA increases SRF-RE luciferase activity, and this effect can be attenuated by specific LPA receptor antagonists. nih.govnih.gov For example, the LPA1/LPA3 antagonist Ki16425 was shown to not inhibit LPA-induced SRF-RE reporter activity in HUVECs, suggesting the involvement of other LPA receptors (LPA4/LPA6) in that specific cell type. nih.gov This highlights the importance of using specific cell lines and antagonists to delineate the precise signaling pathways.
cAMP Assay : The LPA1 receptor is often coupled to the Gαi/o protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. physiology.orgnih.gov Reporter assays, such as the GloSensor cAMP assay, are used to measure these changes. nih.gov LPA1 antagonists are expected to block the LPA-induced decrease in cAMP. nih.govkyoto-u.ac.jp For example, the antagonist Ki16425 has been shown to inhibit LPA-induced cAMP reductions, sometimes exhibiting inverse agonist activity. kyoto-u.ac.jp In cells co-expressing CXCR4 and LPA1, the co-expression of LPA1 reduced the CXCL12-mediated inhibition of cAMP, demonstrating a functional interaction between the receptors. nih.gov
Aequorin Assay : The aequorin assay is used to measure intracellular calcium mobilization, a key signaling event following the activation of Gαq/11-coupled receptors. psu.edu LPA1 can couple with Gαq/11, leading to an increase in intracellular calcium. physiology.org Antagonists of LPA1 are effective at blocking this LPA-induced calcium flux. nih.govmedchemexpress.com The potency of various LPA1 antagonists, such as AM966 and AM095, is often determined by their ability to inhibit LPA-stimulated intracellular calcium release, with IC50 values in the nanomolar range frequently reported in CHO cells engineered to express the human LPA1 receptor. nih.govmedchemexpress.comselleckchem.com Aequorin-based assays provide a sensitive method for quantifying these effects. psu.edu
Table 2: Reporter Gene Assay Findings for LPA1 Antagonists
| Assay | Antagonist | Cell System | Key Finding | Citation |
|---|---|---|---|---|
| SRF-RE-Luc | Ki16425 | HUVECs | Did not inhibit LPA-induced reporter activity, suggesting pathway activation via other LPA receptors in these cells. | nih.gov |
| cAMP Assay | Ki16425 | Recombinant Cells | Inhibited LPA-induced cAMP reduction with inverse agonist activity. | kyoto-u.ac.jp |
| Aequorin / Ca2+ Flux | AM966 | CHO-hLPA1 Cells | Potently inhibited LPA-stimulated intracellular calcium release with an IC₅₀ of 17 nM. | nih.gov |
| Aequorin / Ca2+ Flux | AM095 | CHO-hLPA1 Cells | Inhibited LPA-induced calcium flux with an IC₅₀ of 25 nM. | medchemexpress.com |
Dynamic Mass Redistribution (DMR) Assays
Dynamic Mass Redistribution (DMR) is a label-free technology that provides a holistic, real-time measurement of cellular responses following receptor activation. nih.govfrontiersin.org This assay measures changes in the local refractive index near the bottom of the cell layer, which reflects the redistribution of cellular matter triggered by intracellular signaling events. nih.govfrontiersin.org
DMR assays have been successfully employed to characterize the pharmacological activity of LPA1 receptor antagonists. nih.govresearchgate.net In Chinese Hamster Ovary (CHO) cells stably expressing the human LPA1 receptor (CHO-LPA1), LPA stimulation produces a characteristic positive DMR signal. nih.govfrontiersin.org LPA1 antagonists are evaluated by their ability to inhibit this LPA-induced signal.
A key advantage of the DMR assay is its ability to distinguish between neutral antagonists and inverse agonists. nih.govnih.gov While antagonists simply block the agonist effect, inverse agonists inhibit the receptor's basal, constitutive activity, often producing a negative DMR signal on their own. nih.gov Studies have shown that several standard LPA1 antagonists, including Ki16425, RO 6842262, and BMS-986020, behave as inverse agonists in DMR experiments, whereas they act as neutral antagonists in traditional calcium mobilization assays. nih.govnih.gov This indicates that the LPA1 receptor possesses constitutive activity that can be detected by the sensitive, integrated response measured by DMR. nih.govresearchgate.net The potency values (e.g., pKB) derived from DMR assays for these antagonists are generally comparable to those obtained from calcium assays. nih.govresearchgate.net
Table 3: Characterization of LPA1 Ligands by Dynamic Mass Redistribution (DMR) Assay
| Compound | Cell Line | Assay Type | Pharmacological Profile | Potency (pKB or pEC₅₀) | Citation |
|---|---|---|---|---|---|
| BMS-986020 | CHO-LPA1 | DMR | Inverse Agonist | pKB: 7.93 | nih.gov |
| Ki16425 | CHO-LPA1 | DMR | Inverse Agonist | pKB: 6.84 | nih.gov |
| RO 6842262 | CHO-LPA1 | DMR | Inverse Agonist | pKB: 7.21 | nih.gov |
Myocardin-Related Transcription Factor A (MRTF-A) Nuclear Translocation Assays
Myocardin-related transcription factor A (MRTF-A) is a key transcriptional coactivator involved in fibrotic processes. nih.gov Under basal conditions, MRTF-A is sequestered in the cytoplasm by binding to monomeric G-actin. nih.gov Activation of the LPA1-Gα12/13-RhoA signaling pathway promotes the polymerization of G-actin into F-actin filaments (stress fibers). physiology.orgnih.gov This process releases MRTF-A, allowing it to translocate into the nucleus, where it partners with Serum Response Factor (SRF) to drive the expression of profibrotic genes, such as connective tissue growth factor (CTGF). physiology.orgnih.gov
Assays to monitor the nuclear translocation of MRTF-A are therefore critical for evaluating the efficacy of LPA1 antagonists in blocking this specific profibrotic pathway. These assays typically involve immunofluorescence microscopy to visualize the subcellular localization of MRTF-A in cells like fibroblasts or mesothelial cells following stimulation with LPA, with and without an antagonist. nih.gov
Studies have demonstrated that LPA stimulation of mesothelial cells induces the nuclear translocation of both MRTF-A and its relative, MRTF-B. nih.gov This effect is a direct consequence of LPA1-mediated cytoskeleton reorganization. Pharmacological inhibition of LPA1 signaling effectively prevents this LPA-induced nuclear translocation of MRTF-A, thereby inhibiting downstream gene expression and fibrotic responses. nih.govmdpi.com The potency of LPA1 antagonists can be quantified in these assays, with compounds like GS-2278 showing an EC50 of 12 nM for inhibiting MRTF-A nuclear translocation. probechem.com
Assays for Extracellular Matrix Component Expression
A hallmark of fibrosis is the excessive production and deposition of extracellular matrix (ECM) components, primarily collagens and fibronectin. nih.govnih.gov The LPA-LPA1 signaling axis is a potent driver of ECM synthesis by fibroblasts and other cell types. nih.govarvojournals.org Therefore, assays measuring the expression of ECM components are fundamental for characterizing the anti-fibrotic potential of LPA1 antagonists.
These assays can be performed at both the mRNA and protein levels.
Gene Expression Analysis : Quantitative real-time PCR (qRT-PCR) is used to measure the mRNA levels of genes encoding ECM proteins, such as collagen type I (COL1A1) and fibronectin, as well as profibrotic factors like CTGF and TGF-β. LPA1 antagonists like Ki16425 and Antalpa1 have been shown to inhibit the LPA-induced increase in the mRNA expression of these genes in fibroblasts and bone marrow-derived mesenchymal stem cells. physiology.orgnih.gov
Protein Analysis : Western blotting and Sircol collagen assays are used to quantify the protein levels of ECM components. nih.gov The "Scar-in-a-Jar" in vitro model is a sophisticated system used to assess fibrogenesis, measuring biomarkers of collagen production (e.g., PRO-C1, PRO-C3) and other ECM-related proteins. nih.govglpbio.com In this model, LPA stimulation increases the levels of these biomarkers, and potent LPA1 antagonists like BMS-986020 effectively inhibit this LPA-induced fibrogenesis. nih.govresearchgate.net Similarly, the antagonist SAR100842 was shown to reduce skin collagen content in an animal model of fibrosis. uzh.ch
Table 4: Inhibition of ECM Component Expression by LPA1 Antagonists
| Antagonist | Model System | Measured Component | Method | Result | Citation |
|---|---|---|---|---|---|
| BMS-986020 | Scar-in-a-Jar (in vitro) | PRO-C1, PRO-C3, PRO-C6 | Biomarker Assay | Potently inhibited LPA₁-induced fibrogenesis. | nih.govglpbio.com |
| Ki16425 | Renal Fibrosis Model | CTGF, TGFβ mRNA | qRT-PCR | Reduced expression after injury. | physiology.org |
| Antalpa1 | Bone Marrow Stem Cells | Collagen I mRNA, α-SMA | qRT-PCR, Western Blot | Inhibited LPA-induced differentiation and ECM secretion. | nih.gov |
Modulation of Specific Cellular Processes by LPA1 Receptor Antagonist-1
Fibroblast Activation and Contraction
Fibroblast activation, also known as myofibroblast differentiation, is a critical step in wound healing and fibrosis. This process involves the transformation of quiescent fibroblasts into contractile, ECM-producing myofibroblasts, characterized by the expression of α-smooth muscle actin (α-SMA). nih.gov The LPA-LPA1 signaling pathway is a key regulator of this process. acs.orgnih.gov
LPA1 antagonists are evaluated for their ability to inhibit both the activation and the contractile function of fibroblasts.
Fibroblast Activation/Myofibroblast Differentiation : LPA stimulation induces the differentiation of various cell types, including lung fibroblasts, dermal fibroblasts, and even mesenchymal stem cells, into myofibroblasts. acs.orguzh.chnih.gov This is evidenced by increased expression of α-SMA. LPA1 antagonists potently inhibit this differentiation. For example, the antagonist SAR100842 blocked the LPA-induced differentiation of idiopathic pulmonary fibrosis (IPF) fibroblasts into myofibroblasts. uzh.ch Similarly, the novel antagonist Antalpa1 was shown to attenuate lung fibrosis by inhibiting the differentiation of bone marrow-derived mesenchymal stem cells into myofibroblasts. nih.gov Studies using selective antagonists suggest that LPA1 is the major receptor subtype mediating these pro-fibrotic responses in human lung fibroblasts. acs.org
Fibroblast Contraction : Myofibroblasts exhibit enhanced contractile capacity, which contributes to tissue stiffening in fibrosis. This contraction is often assessed in vitro using collagen gel contraction assays, where fibroblasts are embedded in a collagen matrix. LPA stimulation enhances the ability of these cells to contract the gel. LPA1 antagonists have been shown to inhibit this LPA-induced contraction of normal human lung fibroblasts, further confirming the role of LPA1 in mediating the mechanical aspects of fibrosis. acs.org
Table 5: Effect of LPA1 Antagonists on Fibroblast Activation and Contraction
| Compound | Cell Type | Assay | Key Finding | Citation |
|---|---|---|---|---|
| SAR100842 | IPF Lung Fibroblasts | Myofibroblast Differentiation (α-SMA expression) | Blocked LPA-induced differentiation in a concentration-dependent manner. | uzh.ch |
| Antalpa1 | Human Bone Marrow Mesenchymal Stem Cells | Myofibroblast Differentiation (α-SMA expression) | Inhibited LPA-induced differentiation into myofibroblasts. | nih.gov |
| Compound 2 (pyrazole-derived) | Normal Human Lung Fibroblasts (NHLF) | Proliferation and Contraction | Inhibited both LPA-stimulated proliferation and contraction. | acs.org |
Regulation of Extracellular Matrix Deposition and Remodeling
This compound has demonstrated significant effects on the deposition and remodeling of the extracellular matrix (ECM), a key process in the pathology of fibrotic diseases. ersnet.orgnih.gov Uncontrolled and excessive ECM deposition by activated fibroblasts, or myofibroblasts, is a primary driver of the progressive nature of diseases like idiopathic pulmonary fibrosis (IPF). ersnet.orgnih.gov
Activation of the LPA1 receptor by its ligand, lysophosphatidic acid (LPA), is a known trigger for a cascade of events leading to fibrosis. ersnet.orgavancesenfibrosispulmonar.com This includes the promotion of fibroblast migration and proliferation, as well as the direct stimulation of ECM protein production. researchgate.netarvojournals.org LPA1 receptor antagonists are designed to block this signaling pathway, thereby reducing the pathological accumulation of ECM.
Preclinical studies have shown that antagonizing the LPA1 receptor can lead to a reduction in collagen deposition. nih.goversnet.org In a mouse model of bleomycin-induced pulmonary fibrosis, treatment with an LPA1 receptor antagonist, AM966, resulted in decreased lung fibrosis. nih.gov Similarly, the LPA1 antagonist UD-009 was found to significantly reduce collagen accumulation in a prophylactic setting and was also effective in a therapeutic regimen, indicating its ability to restrain the fibrotic process even after it has been initiated. ersnet.orgatsjournals.org This is achieved in part by inhibiting the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive ECM production. ersnet.orgatsjournals.org
The table below summarizes the effects of this compound on key markers of extracellular matrix deposition and remodeling.
| Feature | Effect of this compound | Source |
| Fibroblast Migration & Proliferation | Inhibition | avancesenfibrosispulmonar.comatsjournals.org |
| Fibroblast to Myofibroblast Transition | Inhibition | avancesenfibrosispulmonar.comersnet.org |
| Collagen Deposition | Reduction | nih.goversnet.org |
| Pro-fibrotic Cytokine Release | Reduction | avancesenfibrosispulmonar.com |
| Collagen Turnover Markers (C3M, C6M) | Decrease | nih.gov |
Impact on Macrophage Survival and Activation
The influence of this compound extends to the regulation of macrophage survival and activation, critical components of the inflammatory and fibrotic response. ersnet.orgnih.gov Macrophages are key players in tissue repair and inflammation, and their dysregulation can significantly contribute to disease pathology. aging-us.com
LPA is a known survival factor for macrophages, acting to inhibit apoptosis through the phosphatidylinositol 3-kinase (PI3K) pathway. nih.gov The ATX/LPA/LPAR1 signaling axis contributes to inflammation through mechanisms that include macrophage survival and activation. ersnet.org LPA1 receptor expression is associated with a pro-inflammatory macrophage phenotype. nih.gov
The activation of the LPA1 receptor on macrophages can lead to the production of pro-inflammatory cytokines. nih.gov By blocking this receptor, this compound can help to temper the inflammatory environment that drives fibrosis and other pathological processes. For instance, some compounds have been shown to promote a shift from a pro-inflammatory M1 macrophage phenotype to a more pro-resolving M2 phenotype, which is involved in tissue healing. aging-us.com
The table below outlines the observed impacts of this compound on macrophage functions.
| Function | Impact of this compound | Source |
| Macrophage Survival | Potential for Inhibition (by blocking pro-survival signals) | ersnet.orgnih.gov |
| Macrophage Activation | Inhibition of pro-inflammatory activation | nih.govcsic.esresearchgate.net |
| Macrophage Infiltration | Suppression in specific inflammatory contexts | scripps.edu |
| Macrophage Polarization | Potential to promote a shift to an anti-inflammatory (M2) phenotype | aging-us.com |
| Cytokine Production | Reduction of pro-inflammatory cytokine release | nih.gov |
Influence on Oligodendrocyte Precursor Cell (OPC) Differentiation and Remyelination
A significant area of research for this compound is its role in the central nervous system (CNS), specifically its influence on oligodendrocyte precursor cells (OPCs) and the process of remyelination. nih.govcontineum-tx.com This is particularly relevant for demyelinating diseases such as multiple sclerosis (MS). nih.govcontineum-tx.combioworld.com
LPA1 is expressed on cells of the oligodendrocyte lineage. nih.gov The activation of the LPA1 receptor by LPA is generally considered to be inhibitory to OPC differentiation into mature, myelin-producing oligodendrocytes. nih.govcontineum-tx.com This suppression of differentiation is a barrier to remyelination, the natural repair process for myelin damage. nih.govcontineum-tx.com
This compound compounds have been developed to counteract this inhibitory effect. By blocking the LPA1 receptor, these antagonists can promote the differentiation of OPCs into mature oligodendrocytes. nih.govcontineum-tx.comnih.gov For example, the brain-penetrant LPA1 antagonist PIPE-791 has been shown in vitro to induce OPC differentiation and promote myelination. researchgate.netnih.gov In dissociated cultures, oligodendrocytes treated with PIPE-791 were capable of wrapping axons. nih.gov
Furthermore, in a transwell culture system where OPCs were co-cultured with inhibitory macrophages, the addition of an LPA1 antagonist was sufficient to overcome the repressive effect of the macrophages on OPC differentiation. contineum-tx.com This suggests that targeting the LPA1 receptor can be effective even in a complex, inflammatory microenvironment. In vivo studies using animal models of MS have shown that treatment with an LPA1 antagonist can increase the number of oligodendrocytes, promote myelination, and reduce neuroinflammation. researchgate.netnih.govnih.gov
The table below summarizes the influence of this compound on OPCs and remyelination.
| Process | Influence of this compound | Source |
| OPC Differentiation | Promotion/Induction | researchgate.netnih.govcontineum-tx.comnih.gov |
| Remyelination | Promotion | researchgate.netnih.govbioworld.comnih.gov |
| Inhibition by Inflammatory Factors | Overcomes inhibitory effects on differentiation | researchgate.netcontineum-tx.com |
| Oligodendrocyte Number | Increase in vivo | researchgate.net |
| Myelin Sheath Formation | Enhancement | nih.gov |
Preclinical Research and in Vivo Efficacy of Lpa Receptor Antagonist 1
Development and Application of Preclinical Disease Models
The lysophosphatidic acid (LPA) signaling pathway, particularly through the LPA1 receptor, has been identified as a significant contributor to the pathogenesis of various fibrotic diseases. nih.govjst.go.jp This has led to the development and investigation of numerous LPA1 receptor antagonists in preclinical models of fibrosis affecting organs such as the lungs, skin, kidneys, and liver. nih.govjst.go.jp These studies utilize animal models that replicate key aspects of human fibrotic diseases to evaluate the therapeutic potential of targeting the LPA1 receptor.
Preclinical evaluation of LPA1 receptor antagonists has been conducted across a range of animal models designed to mimic the fibrotic processes seen in human diseases. nih.govjst.go.jp Genetic deletion of the LPA1 receptor in mice has been shown to protect against fibrosis in various organs, providing a strong rationale for the pharmacological antagonism of this receptor. nih.govatsjournals.orgscripps.edu
The bleomycin-induced lung fibrosis model in rodents is a widely used and well-characterized model for studying idiopathic pulmonary fibrosis (IPF). atsjournals.orgnih.govnih.govatsjournals.org In this model, intratracheal or intravenous administration of the cytotoxic agent bleomycin (B88199) induces lung injury, inflammation, and subsequent progressive fibrosis, mirroring key pathological features of IPF. atsjournals.orgnih.govatsjournals.org Several LPA1 receptor antagonists have demonstrated efficacy in this model.
Studies have shown that LPA levels are elevated in the bronchoalveolar lavage fluid (BALF) of mice following bleomycin challenge. atsjournals.org Antagonism of the LPA1 receptor has been shown to mitigate multiple pathological processes in this model.
Research findings for various LPA1 antagonists in this model include:
AM966 : This potent and selective LPA1 antagonist was found to reduce lung injury, vascular leakage, inflammation, and fibrosis at various time points after bleomycin instillation in mice. nih.govnih.govresearchgate.net Treatment with AM966 also led to decreased levels of lactate (B86563) dehydrogenase (LDH) activity, tissue inhibitor of metalloproteinase-1 (TIMP-1), transforming growth factor-beta 1 (TGF-β1), hyaluronan, and matrix metalloproteinase-7 (MMP-7) in the BALF. nih.govnih.gov
UD-009 : This novel and selective LPA1 receptor antagonist showed strong inhibitory activity against LPA-induced fibroblast proliferation, migration, and α-SMA expression in vitro. atsjournals.org In the bleomycin-induced pulmonary fibrosis model in mice, both prophylactic and therapeutic treatment with UD-009 significantly reduced collagen accumulation. atsjournals.org
AM095 : In mice with bleomycin-induced lung injury, AM095 attenuated increases in collagen, protein, and the infiltration of inflammatory cells in the BALF. researchgate.netcaymanchem.comoncotarget.com
BMS-986234 : This antagonist demonstrated an antifibrotic effect in the chronic rat bleomycin lung fibrosis model, showing comparable in vivo activity to its predecessor, BMS-986020. bioworld.com
BMS-986278 : Preclinical studies revealed that this compound exhibits antifibrotic activity, as shown by histopathological analysis (e.g., decreases in picrosirius red staining area) of lung tissue in the rodent bleomycin lung fibrosis model. morressier.com It also inhibited LPA-stimulated responses in primary human lung fibroblasts. researchgate.net
ACT-1016-0707 : This antagonist demonstrated the ability to attenuate proinflammatory and profibrotic signaling in the bleomycin-induced lung fibrosis model in vivo. nih.gov
| Compound | Model | Key Preclinical Findings | Citation |
|---|---|---|---|
| AM966 | Bleomycin-Induced Lung Fibrosis (Mouse) | Reduced lung injury, vascular leakage, inflammation, fibrosis, and levels of BALF markers (LDH, TIMP-1, TGF-β1, MMP-7). | nih.govnih.gov |
| UD-009 | Bleomycin-Induced Lung Fibrosis (Mouse) | Inhibited fibroblast proliferation and migration. Reduced collagen accumulation with both prophylactic and therapeutic treatment. | atsjournals.org |
| AM095 | Bleomycin-Induced Lung Fibrosis (Mouse) | Attenuated increases in BALF collagen, protein, and inflammatory cell infiltration. | researchgate.netoncotarget.com |
| BMS-986234 | Bleomycin-Induced Lung Fibrosis (Rat) | Demonstrated consistent and comparable chronic in vivo antifibrotic activity to BMS-986020. | bioworld.com |
| BMS-986278 | Bleomycin-Induced Lung Fibrosis (Rodent) | Showed antifibrotic activity via histopathological analysis (decreased picrosirius red staining). | morressier.com |
| ACT-1016-0707 | Bleomycin-Induced Lung Fibrosis (In vivo) | Attenuated proinflammatory and profibrotic signaling. | nih.gov |
Systemic sclerosis (SSc) is an autoimmune disease marked by fibrosis of the skin and internal organs. nih.gov The tight skin 1 (Tsk1) mouse is a genetic model used to study skin fibrosis in SSc. nih.govuzh.ch
SAR100842 : This orally active, selective LPA1 receptor antagonist has been evaluated for its therapeutic potential in SSc. nih.govuzh.ch In dermal fibroblasts from SSc patients, SAR100842 inhibited LPA-induced myofibroblast differentiation. nih.govuzh.ch In the Tsk1 mouse model, therapeutic administration of SAR100842 reversed dermal thickening, inhibited myofibroblast differentiation, and reduced skin collagen content. uzh.chumich.edu The antifibrotic effects of LPA1 blockade by this compound may be partly mediated through the inhibition of the Wnt signaling pathway. nih.govuzh.chumich.edu
| Compound | Model | Key Preclinical Findings | Citation |
|---|---|---|---|
| SAR100842 | Tight skin 1 (Tsk1) Mouse | Reversed dermal thickening, inhibited myofibroblast differentiation, and reduced skin collagen content. Inhibited inflammatory and Wnt pathway markers. | nih.govuzh.chumich.edu |
The unilateral ureteral obstruction (UUO) model is a well-established method for inducing progressive tubulointerstitial fibrosis in the kidney. scripps.edunih.gov Studies using this model have demonstrated a pathological role for the LPA1 receptor in renal fibrosis. nih.gov
Ki16425 (B1673634) : Treatment of wild-type mice with this LPA1/3 antagonist reduced kidney fibrosis and the expression of profibrotic cytokines TGF-β and connective tissue growth factor (CTGF) after UUO. scripps.edunih.gov In vitro, this antagonist also inhibited the LPA-induced increase in CTGF expression in renal proximal tubular cells. scripps.edu
AM095 : In the mouse UUO model, treatment with AM095 resulted in decreased kidney fibrosis. researchgate.netcaymanchem.com
AM152 : This antagonist was shown to reduce kidney fibrosis and decrease kidney tissue concentrations of TGF-β1, TIMP-1, Hyaluronan, and PAI-1 in the mouse UUO model. atsjournals.org
| Compound | Model | Key Preclinical Findings | Citation |
|---|---|---|---|
| Ki16425 | Unilateral Ureteral Obstruction (Mouse) | Reduced tubulointerstitial fibrosis and attenuated renal expression of TGF-β and CTGF. | scripps.edunih.gov |
| AM095 | Unilateral Ureteral Obstruction (Mouse) | Decreased kidney fibrosis. | researchgate.netcaymanchem.com |
| AM152 | Unilateral Ureteral Obstruction (Mouse) | Reduced kidney fibrosis and levels of profibrotic markers (TGF-β1, TIMP-1, Hyaluronan, PAI-1). | atsjournals.org |
The bleomycin-induced dermal fibrosis model is also used to investigate therapies for skin fibrosis, as seen in conditions like scleroderma. nih.gov In this model, repeated subcutaneous injections of bleomycin lead to increased dermal thickness and collagen content. nih.gov
AM095 : The pharmacological antagonism of LPA1 with AM095 significantly attenuated bleomycin-induced dermal fibrosis. nih.gov This effect was observed when the compound was administered in both preventive and therapeutic regimens. nih.gov Mice with a genetic deletion of the LPA1 receptor were also markedly resistant to bleomycin-induced increases in dermal thickness and collagen content. nih.gov
SAR100842 : In a mouse skin fibrosis model, SAR100842 reversed dermal thickening and significantly inhibited myofibroblast differentiation and collagen content. nih.govumich.eduumich.edu
AM152 : This compound was found to decrease dermal vascular leak after a direct LPA challenge and abolish skin thickening and fibrosis in a mouse skin fibrosis model. atsjournals.org
| Compound | Model | Key Preclinical Findings | Citation |
|---|---|---|---|
| AM095 | Bleomycin-Induced Dermal Fibrosis (Mouse) | Attenuated increases in dermal thickness and collagen content in both preventive and therapeutic regimens. | nih.gov |
| SAR100842 | Bleomycin-Induced Dermal Fibrosis (Mouse) | Reversed dermal thickening, inhibited myofibroblast differentiation, and reduced collagen content. | nih.govumich.eduumich.edu |
| AM152 | Mouse Skin Fibrosis Model | Abolished skin thickening and fibrosis. | atsjournals.org |
The role of the LPA1 receptor has also been investigated in the context of liver fibrosis. atsjournals.orgpostersessiononline.eu Preclinical models for liver fibrosis include induction by toxins such as carbon tetrachloride (CCl4) or N-nitrosodiethylamine (DEN). atsjournals.orgpostersessiononline.eu
AM152 : In a carbon tetrachloride liver fibrosis model, AM152 was shown to reduce tissue injury and fibrosis. atsjournals.org
AMS-III-1086 : This potent and orally bioavailable LPA1 antagonist was evaluated in a DEN-induced rat fibrosis model. postersessiononline.eu Therapeutic treatment resulted in the attenuation of fibrogenesis and the prevention of cirrhosis. postersessiononline.eu
| Compound | Model | Key Preclinical Findings | Citation |
|---|---|---|---|
| AM152 | Carbon Tetrachloride-Induced Liver Fibrosis (Mouse) | Reduced tissue injury and fibrosis. | atsjournals.org |
| AMS-III-1086 | N-nitrosodiethylamine (DEN)-Induced Liver Fibrosis (Rat) | Attenuated fibrogenesis and prevented cirrhosis. | postersessiononline.eu |
Fibrotic Disease Models
Vascular Fibrosis Models
Research in animal models has demonstrated the potential of LPA1 receptor antagonists in mitigating vascular and other forms of fibrosis. researchgate.net In mouse models of fibrosis, the LPA1 antagonist AM152 has been shown to attenuate vascular leakage and inflammation in the lungs, significantly reducing lung fibrosis. atsjournals.org It also decreased dermal vascular leak and abolished skin thickening and fibrosis in a mouse skin fibrosis model. atsjournals.org Further studies with AM152 showed it reduces kidney fibrosis and tissue injury in a liver fibrosis model. atsjournals.org Another LPA1 antagonist, AM966, was found to be effective in reducing lung injury, vascular leakage, inflammation, and fibrosis in a mouse model of bleomycin-induced lung fibrosis. nih.govnih.gov The compound ACT-1016-0707 also demonstrated the ability to attenuate proinflammatory and profibrotic signaling in the bleomycin-induced lung fibrosis model in vivo. dzl.de Similarly, BMS-986020 reduced bleomycin-induced lung fibrosis in rats. caymanchem.com These findings highlight the consistent anti-fibrotic effects of LPA1 receptor antagonism across different models and compounds. researchgate.net
Neurological Disease and Neuroinflammation Models
LPA1 receptor antagonists have shown neuroprotective effects in various models of neurological diseases and neuroinflammation. explorationpub.comresearchgate.net Antagonism of LPA1 is reported to be neuroprotective in conditions like traumatic brain injury, spinal cord injury, and stroke. explorationpub.com
Traumatic Brain Injury (TBI) Models
In the context of traumatic brain injury (TBI), signaling through the LPA1 receptor is considered a potential therapeutic target. mdpi.combiomolther.org Studies have shown that LPA levels are elevated in patients following TBI. frontiersin.org In a mouse model of TBI, antagonizing LPA signaling has been shown to be neuroprotective, leading to reduced lesion volume and improved behavioral outcomes. explorationpub.com While direct studies on specific LPA1 antagonists in TBI models are part of ongoing research, the established role of LPA1 in neuronal injury suggests its potential as a therapeutic target. frontiersin.org
Spinal Cord Injury (SCI) Models
LPA1 receptor antagonism has demonstrated therapeutic potential in preclinical models of spinal cord injury (SCI). biomolther.orgexplorationpub.com In a mouse model of SCI, treatment with the LPA1 antagonist AM095 resulted in partially blocked demyelination and a small but significant functional improvement. explorationpub.comexplorationpub.com Another study using an LPA1 antagonist in a different SCI model showed increased corticospinal tract sprouting. explorationpub.comexplorationpub.com The selective blockade of LPA1 after spinal cord contusion in mice led to reduced demyelination and improved locomotor recovery. jneurosci.org These results suggest that targeting the LPA1 receptor can mitigate some of the pathological processes following SCI. jneurosci.org
Ischemic Stroke Models (e.g., Transient/Permanent Middle Cerebral Artery Occlusion (tMCAO/pMCAO))
The efficacy of LPA1 receptor antagonists has been evaluated in both transient and permanent ischemic stroke models.
In transient middle cerebral artery occlusion (tMCAO) models, which mimic ischemia/reperfusion injury, LPA1 antagonism has shown significant neuroprotective effects. nih.gov The LPA1 antagonist AM095 was found to reduce lesion volume, neuronal apoptosis, and neurological deficits. explorationpub.comexplorationpub.comimrpress.com It also attenuated microglial activation and the production of proinflammatory cytokines. imrpress.com Similarly, the selective LPA1 antagonist BMS-986020 decreased infarct volume and neurological deficits in a mouse tMCAO model. caymanchem.commdpi.comnih.govnih.gov Administration of BMS-986020 after reperfusion attenuated acute brain injuries, including brain infarction, neurological deficits, and cell apoptosis. mdpi.comnih.gov
In permanent middle cerebral artery occlusion (pMCAO) models, which represent stroke without reperfusion, the LPA1 antagonist AM152 has been shown to attenuate brain damage. nih.govnih.gov Administration of AM152 after occlusion significantly reduced brain infarction, functional neurological deficits, apoptosis, and blood-brain barrier disruption. nih.govkoreascience.kr The protective effects were associated with the attenuation of microglial activation, proliferation, and abnormal neuroinflammatory responses. nih.govnih.gov
| Model | Compound | Key Findings | Reference |
|---|---|---|---|
| tMCAO | AM095 | Reduced lesion volume, neuronal apoptosis, neurological deficits, microglial activation, and proinflammatory cytokines. | explorationpub.comexplorationpub.comimrpress.com |
| tMCAO | BMS-986020 | Decreased infarct volume and neurological deficits; attenuated acute brain injuries (infarction, neurological deficits, apoptosis). | caymanchem.commdpi.comnih.govnih.gov |
| pMCAO | AM152 | Attenuated brain infarction, functional neurological deficits, apoptosis, and blood-brain barrier disruption; reduced microglial activation and proliferation. | nih.govnih.govkoreascience.kr |
Multiple Sclerosis (MS) Models (e.g., Myelin Oligodendrocyte Glycoprotein-Induced Experimental Autoimmune Encephalomyelitis (MOG-EAE), LPS-Induced Neuroinflammation)
LPA1 receptor antagonists have been investigated in experimental autoimmune encephalomyelitis (EAE), a common model for multiple sclerosis.
In the MOG-EAE model, genetic knockout of the LPA1 receptor in mice led to improved clinical scores and reduced demyelination. nih.govresearchgate.net Pharmacological blockade with an LPA1 antagonist also showed a tendency to improve clinical outcomes and reduce inflammatory mediators. researchgate.net The LPA1 antagonist VPC 32183-S was shown to lessen the severity of EAE symptoms in wild-type mice. mdpi.com Another compound, PIPE-791, a brain-penetrant LPA1 antagonist, promoted myelination, reduced neuroinflammation, and restored visual evoked potential latencies in the EAE model. nih.govnih.gov
However, some studies have reported conflicting results. One study using the LPAR1-3 antagonist Ki16425 in a low-EAE model showed a significant motor impairment. mdpi.comnih.gov
In lipopolysaccharide (LPS)-induced neuroinflammation models, the brain-penetrant LPA1 antagonist PIPE-791 was effective at reducing cytokine and chemokine levels in the central nervous system and decreasing microglial activation. contineum-tx.com In contrast, the peripherally-restricted antagonist AM152 had limited impact on CNS inflammation in this model. contineum-tx.com
| Model | Compound | Key Findings | Reference |
|---|---|---|---|
| MOG-EAE | LPA1 knockout | Improved clinical scores and reduced demyelination. | nih.govresearchgate.net |
| MOG-EAE | AM095 | Tended to improve clinical outcomes and reduce inflammatory mediators. | researchgate.net |
| MOG-EAE | VPC 32183-S | Lessened severity of EAE symptoms. | mdpi.com |
| MOG-EAE | PIPE-791 | Promoted myelination, reduced neuroinflammation, and restored visual evoked potential latencies. | nih.govnih.gov |
| MOG-EAE (low-EAE) | Ki16425 | Showed significant motor impairment. | mdpi.comnih.gov |
| LPS-induced Neuroinflammation | PIPE-791 | Reduced CNS cytokine/chemokine levels and microglial activation. | contineum-tx.com |
| LPS-induced Neuroinflammation | AM152 | Limited impact on CNS inflammation. | contineum-tx.com |
Hydrocephalus Models
The role of the LPA1 receptor has been implicated in the development of hydrocephalus. In a mouse model of posthemorrhagic hydrocephalus, the administration of an LPA1 antagonist was shown to partially reduce the development of the condition. explorationpub.com In a model where hydrocephalus was induced by injecting blood or LPA into the ventricles of mouse embryos, the development of fetal hydrocephalus was dependent on the LPA1 receptor. escholarship.orgscripps.edunih.gov Administration of an LPA1 receptor antagonist, Ki16425, was able to block the development of fetal hydrocephalus in this model. escholarship.orgnih.govbiomolther.orgnih.gov These findings suggest that targeting the LPA1 receptor could be a therapeutic strategy for certain forms of hydrocephalus. explorationpub.comnih.gov
Amyotrophic Lateral Sclerosis (ALS) Models
Research into the role of lysophosphatidic acid (LPA) signaling in Amyotrophic Lateral Sclerosis (ALS) has identified the LPA1 receptor as a potential therapeutic target. imrpress.comnih.gov In preclinical studies using the well-established SOD1-G93A transgenic mouse model of ALS, modulation of LPA1 receptor activity has shown promising results in slowing disease progression. imrpress.comnih.gov
Chronic administration of the LPA1 receptor antagonist AM095 to SOD1-G93A mice, starting in the early phases of the disease, led to a delay in disease development. imrpress.com This was evidenced by preserved motor neurons, reduced glial inflammation, and decreased neuroinflammation and oxidative stress. imrpress.com Similarly, treatment with a small-interfering RNA against LPA1 (siRNAlpa1) also resulted in delayed motor neuron death, improved motor skills, and prolonged life expectancy in these mice. nih.gov
In vitro studies have complemented these findings, showing that cultured motor neurons from SOD1-G93A mice have upregulated LPA1 expression and are more vulnerable to the toxic effects of LPA. nih.gov The antagonist AM095 was found to reduce motor neuron excitability, while LPA itself increased it. nih.gov This suggests that the LPA-LPA1 signaling pathway contributes to the excitotoxicity observed in ALS. nih.gov These findings collectively suggest that targeting the LPA1 receptor could be a viable therapeutic strategy for ALS. imrpress.comnih.gov
| Preclinical ALS Model Findings | LPA Receptor Antagonist-1 |
| Model | SOD1-G93A transgenic mice |
| Intervention | AM095 (LPA1 antagonist), siRNA against LPA1 |
| Key Outcomes | Delayed disease development, preserved motor neurons, reduced glial inflammation, delayed motor neuron death, improved motor skills, prolonged life expectancy |
Models of Anxiety-like Behaviors and Spatial Memory Impairment
The LPA1 receptor has been implicated in the regulation of emotional behavior and cognitive function. nih.govscripps.edufrontiersin.org Studies using maLPA1-null mice, which lack the LPA1 receptor, have revealed a complex phenotype characterized by both anxiety-like behaviors and spatial memory deficits. nih.govscripps.edu
In the hole-board test, maLPA1-null mice displayed reduced exploration of a novel environment and defective habituation between sessions, which is indicative of increased anxiety. nih.govscripps.edu These mice also failed to match the performance of wild-type mice in a spatial reference memory task. nih.govscripps.edu Furthermore, they exhibited a deficit in working memory, particularly in the initial stages of training, suggesting a delayed acquisition of the task's rules. nih.gov
Interestingly, a principal components analysis indicated that the observed exploratory, emotional, and cognitive impairments are independent of each other. nih.govscripps.edu This suggests that the spatial memory deficits are not merely a consequence of the anxiety-like phenotype but may be directly attributable to hippocampal dysfunction resulting from the absence of the LPA1 receptor. nih.govscripps.edu Chronic stress has been shown to exacerbate spatial long-term memory impairment in LPA1-null mice. frontiersin.org
Pharmacological blockade of the LPA1 receptor with antagonists has produced results that are generally consistent with the genetic models. For instance, intracerebroventricular administration of the LPA1/3 antagonist Ki16425 was found to induce depression-like behaviors. biologists.com
| Behavioral and Cognitive Effects in LPA1-Null Mice | |
| Behavioral Test | Observation in maLPA1-Null Mice |
| Hole-Board Test | Reduced exploration, defective inter-session habituation, increased anxiety-like behavior. |
| Spatial Reference Memory | Impaired performance compared to wild-type controls. |
| Spatial Working Memory | Defective, suggesting delayed acquisition of task rules. |
Oncological Disease Models
The LPA1 receptor is increasingly recognized for its role in cancer progression, particularly in metastasis. nih.govoncotarget.com Preclinical studies across various cancer types have demonstrated that inhibiting LPA1 signaling can impede tumor cell motility, invasion, and the establishment of distant metastases. nih.govnih.govspandidos-publications.com
Breast Cancer Metastasis Models
In models of breast cancer, the LPA1 receptor has been identified as a key driver of metastasis. nih.govspandidos-publications.com The expression of the LPA1 gene has been found to be inversely correlated with the metastasis suppressor gene Nm23-H1. nih.govoup.com Overexpression of LPA1 in the mammary glands of transgenic mice has been shown to weakly promote tumorigenesis, but its primary role appears to be in facilitating tumor cell adhesion, motility, and invasion. nih.gov
The LPA1 inhibitor Debio-0719, a selective stereoisomer of the LPA1/3 inhibitor Ki16425, has been investigated in both in vitro and in vivo models of breast cancer. nih.govspandidos-publications.comoup.com In vitro, Debio-0719 inhibited the LPA-dependent invasion of 4T1 mouse mammary cancer cells. spandidos-publications.com In vivo, using a 4T1 spontaneous metastasis mouse model, early administration of Debio-0719 significantly reduced the number of spontaneously disseminated tumor cells to the bone and lungs. spandidos-publications.com This effect was observed without a significant impact on the growth of the primary tumor or on tumor-induced angiogenesis, suggesting that the primary effect of LPA1 inhibition is on the metastatic process itself. spandidos-publications.com
Similarly, in an experimental pulmonary metastasis study using MDA-MB-231T human breast cancer cells, Debio-0719 was also shown to suppress metastasis. nih.gov The use of short hairpinned RNA (shRNA) to knock down LPA1 expression in 4T1 cells confirmed these findings, as it decreased the in vitro motility of the cells and reduced metastasis in vivo. nih.gov These results suggest that LPA1 antagonists could function as metastasis suppressors. nih.gov
| Breast Cancer Metastasis Model Findings | This compound |
| Model | 4T1 spontaneous metastasis mouse model, MDA-MB-231T experimental pulmonary metastasis mouse model |
| Intervention | Debio-0719 (LPA1 inhibitor), shRNA against LPA1 |
| Key Outcomes | Reduced in vitro cell invasion and motility, decreased spontaneous metastasis to bone and lungs, suppression of experimental pulmonary metastasis. |
Ovarian Cancer Metastasis Models
In a study using CHOβ3wt ovarian cancer cells, which primarily express the LPA1 receptor, silencing of LPA1 with small interference RNAs (siRNAs) did not affect the initial formation of bone metastases but significantly reduced the progression of osteolytic bone lesions. pnas.org This suggests a role for LPA1 in the later stages of metastatic growth. pnas.org Furthermore, a pharmacological antagonist of LPA1 was able to mimic these effects, substantially reducing the progression of bone metastasis in animal models. pnas.org
Colorectal Cancer Models
While the expression of LPAR1 mRNA has been reported to be low in human colorectal cancer (CRC) tissues, a genome-wide association study meta-analysis has identified LPAR1 as a new CRC risk locus. mdpi.com Preclinical evidence suggests that the ATX-LPA axis is a potential therapeutic target in colorectal cancer. neoplasiaresearch.com
In one study, the dual-action ATX inhibitor and pan-LPA receptor antagonist BrP-LPA was shown to be effective in reducing liver metastasis of HCT116 human colon cancer cells. mdpi.com Treatment with BrP-LPA in a tissue-engineered xenograft model of hepatic metastasis resulted in reduced liver tumor weight and volume. neoplasiaresearch.com
Glioma Models
In glioma, the most aggressive primary brain tumor, the LPA pathway has been identified as a potential therapeutic target. nih.govfrontiersin.org Glioma cells express high levels of both autotaxin (ATX), the enzyme that produces LPA, and multiple LPA receptors. nih.gov
In a heterotopic mouse model using GL261 glioma cells, treatment with the pan-LPA receptor antagonist BrP-LPA, in combination with radiation, significantly delayed tumor growth compared to radiation alone. nih.gov In vitro, BrP-LPA enhanced radiation-induced cell death and reduced the migration of GL261 glioma cells. nih.gov These findings suggest that targeting LPA receptors could enhance the efficacy of radiation therapy for gliomas. nih.gov
Inflammatory Disease Models (e.g., Arthritis Models)
The role of lysophosphatidic acid receptor 1 (LPA1) in the pathogenesis of arthritis has been investigated in several preclinical models. In mouse models of collagen-induced arthritis (CIA), abrogation of LPA1, either through genetic deficiency or pharmacological antagonism, resulted in the amelioration of the disease. nih.govscripps.edu LPA1-deficient mice did not develop arthritis after immunization with type II collagen. nih.gov Similarly, treatment with an LPA1 antagonist significantly reduced the clinical arthritis score, incidence of arthritis, and inflammatory cell infiltration into the joints. nih.govscripps.edu
Further studies using the K/BxN serum-transfer model of arthritis confirmed these findings. nih.gov Treatment with the LPA1/LPA3 receptor antagonist, Ki16425, attenuated arthritis, which was characterized by a reduction in synovial inflammation, cartilage damage, and most notably, bone erosion. nih.gov The protective effects are linked to the multifaceted role of LPA1 signaling, which influences cellular infiltration, the differentiation of T helper 17 (Th17) cells, and the formation of osteoclasts. nih.govscripps.edu In vitro experiments have shown that LPA1 deficiency or inhibition suppresses Th17 differentiation and osteoclastogenesis. nih.govscripps.edu These findings collectively suggest that the LPA/LPA1 signaling pathway is a significant contributor to the development of arthritis and a promising therapeutic target for rheumatoid arthritis (RA). nih.govnih.gov
Pharmacodynamic Endpoints and Efficacy Evaluation in Preclinical Models
The in vivo efficacy of LPA1 receptor antagonists has been assessed using a variety of pharmacodynamic endpoints in preclinical models of fibrosis, inflammation, and neuroinflammation. These evaluations confirm the receptor's role in key pathological processes.
Reduction of LPA-Stimulated Histamine (B1213489) Release
A key pharmacodynamic marker for in vivo LPA1 receptor engagement is the reduction of LPA-stimulated histamine release. Oral administration of LPA1 receptor antagonists in mice has been shown to cause a dose-dependent decrease in serum histamine levels following an intravenous LPA challenge. researchgate.netmedchemexpress.com Specific antagonists, such as AM095 and others, have demonstrated a clear relationship between their plasma concentrations and the inhibition of LPA-induced histamine release. researchgate.netmedchemexpress.comstructuretx.com This endpoint serves as a reliable in vivo measure of the antagonist's activity and target engagement. medchemexpress.comstructuretx.com For instance, the antagonist AM095 was shown to dose-dependently reduce LPA-stimulated histamine release in vivo. researchgate.netnih.gov
Attenuation of Collagen and Protein Accumulation in Fibrotic Tissues
LPA1 receptor antagonism has demonstrated significant anti-fibrotic activity by reducing the accumulation of collagen and protein in various preclinical fibrosis models. researchgate.net In bleomycin-induced models of pulmonary and dermal fibrosis, LPA1 knockout mice or wild-type mice treated with LPA1 antagonists showed reduced dermal thickening, collagen deposition, and myofibroblast accumulation. ersnet.orgpnas.org For example, the LPA1 antagonist AM095 attenuated the increases in collagen and protein in bronchoalveolar lavage fluid in a lung fibrosis model. researchgate.netnih.gov Another antagonist, SAR100842, reversed dermal thickening and inhibited collagen content in a mouse skin fibrosis model. umich.edu Similarly, in a mouse model of unilateral ureteral obstruction-induced kidney fibrosis, LPA1 antagonism decreased kidney fibrosis. researchgate.netnih.gov These findings underscore the role of LPA1 in driving extracellular matrix deposition in fibrotic diseases. ersnet.orgpnas.org
Table 1: Effect of LPA1 Antagonists on Fibrotic Markers in Preclinical Models
| Antagonist | Model | Key Findings | Reference |
|---|---|---|---|
| AM095 | Bleomycin-induced lung fibrosis | Attenuated increases in collagen and protein in bronchoalveolar lavage fluid. | researchgate.netnih.gov |
| LPA1 Knockout | Bleomycin-induced dermal fibrosis | Reduced dermal thickening, collagen, and myofibroblast accumulation. | ersnet.org |
| AM152 | Mouse models of lung, skin, kidney, and liver fibrosis | Significantly reduced lung fibrosis, skin thickening, and kidney fibrosis. | atsjournals.org |
| SAR100842 | Mouse skin fibrosis model | Reversed dermal thickening and inhibited collagen content. | umich.edu |
Reduction of Inflammatory Cell Infiltration
A consistent finding across various disease models is the ability of LPA1 receptor antagonists to reduce the infiltration of inflammatory cells. In a lipopolysaccharide (LPS)-induced model of acute lung injury, mice treated with an LPA1 antagonist showed reduced infiltration of immune cells into the lung tissue. physiology.org Similarly, in collagen-induced arthritis models, abrogation of LPA1 was associated with a reduction in cellular infiltration into the joints. nih.govscripps.edu This effect was also observed in models of fibrosis, where antagonists like AM095 and AM152 attenuated inflammatory cell infiltration in bronchoalveolar lavage fluid and lung tissue. researchgate.netnih.govatsjournals.org This demonstrates that LPA1 signaling is a key driver of inflammatory cell recruitment to sites of injury and inflammation.
Modulation of Inflammatory Cytokine and Chemokine Levels
LPA1 receptor antagonists effectively modulate the production of key inflammatory cytokines and chemokines. In models of neuroinflammation, such as experimental autoimmune encephalomyelitis (EAE) and permanent middle cerebral artery occlusion (pMCAO), LPA1 antagonists significantly decreased the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. contineum-tx.combiomolther.org In lung inflammation models, inhibition of LPA1 attenuated LPS-induced IL-6 production in both lung epithelial cells and in the bronchoalveolar lavage fluid of mice. physiology.org Studies on synovial fibroblasts from rheumatoid arthritis patients also showed that LPA1/LPA3 antagonists could block the LPA-mediated production of cytokines and chemokines like IL-6 and IL-8. frontiersin.org Furthermore, in dermal fibroblasts, LPA1 inhibition led to decreased secretion of CCL2, CXCL1, and IL-6. ersnet.org This broad modulation of inflammatory mediators highlights the central role of LPA1 in orchestrating inflammatory responses.
Table 2: Modulation of Cytokines and Chemokines by LPA1 Antagonists
| Antagonist / Model | Disease Model | Modulated Cytokines/Chemokines | Reference |
|---|---|---|---|
| AM152 | Permanent Middle Cerebral Artery Occlusion (pMCAO) | Decreased TNF-α, IL-1β, IL-6 | biomolther.org |
| Ki16425 / LPA1 Knockout | LPS-induced Lung Inflammation | Decreased IL-6 | physiology.org |
| PIPE-LPA1 antagonist | Experimental Autoimmune Encephalomyelitis (EAE) | Dose-responsive decrease in inflammatory markers | contineum-tx.com |
| LPA1 Inhibition | Systemic Sclerosis Dermal Fibroblasts | Decreased CCL2, CXCL1, IL-6 | ersnet.org |
| Ki16425 | Rheumatoid Arthritis Synovial Fibroblasts | Blocked IL-6, IL-8 production | frontiersin.org |
Attenuating Microglial and Astrocyte Activation
In the central nervous system, LPA1 receptor antagonism has been shown to effectively attenuate the activation of microglia and astrocytes, which are key drivers of neuroinflammation. In a mouse model of transient focal cerebral ischemia, administration of an LPA1 antagonist attenuated microglial activation by reducing the number and soma size of activated microglia and promoting a less toxic morphology. nih.govmdpi.com Similarly, in a model of permanent ischemic stroke, an LPA1 antagonist attenuated microglial activation and proliferation in the injured brain. biomolther.org In spinal cord injury models, LPA injection was shown to induce microglial activation and demyelination, effects that were mitigated by a selective LPA1 antagonist or in LPA1-deficient mice. csic.es Furthermore, LPA1 antagonism has been found to reduce the activation of Iba1-positive microglia/macrophages in the spinal cord of EAE mice, a model for multiple sclerosis. biorxiv.org These findings indicate that LPA1 is critically involved in mediating glial cell activation in response to CNS injury and disease. nih.govmdpi.com
Inhibition of NF-κB and MAPK Signaling Activation
This compound has been shown to interfere with key inflammatory signaling pathways, specifically those mediated by nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). In preclinical models of ischemic brain injury, antagonizing the LPA1 receptor led to a reduction in the activation of NF-κB and MAPKs. researchgate.netbiomolther.org This inhibition is significant as NF-κB is a crucial mediator for the upregulation of pro-inflammatory cytokines. biomolther.org
Studies using the LPA1 receptor antagonist AM152 in a permanent middle cerebral artery occlusion (pMCAO) mouse model demonstrated attenuated NF-κB upregulation in activated microglia within the ischemic core. biomolther.org Furthermore, research on transient middle cerebral artery occlusion (tMCAO) showed that suppressing LPA1 activity, either through pharmacological antagonism with compounds like AM095 or genetic knockdown, attenuated the activation of NF-κB, extracellular signal-regulated kinase 1/2 (ERK1/2), and p38 MAPK. nih.govnih.gov This suggests that these pathways are dependent on LPA1 signaling. nih.gov In vitro studies using lipopolysaccharide-primed bone marrow-derived macrophages confirmed that LPA1 antagonism could attenuate LPA-induced activation of NF-κB, ERK1/2, and p38. nih.gov
The LPA1/Gi/MAP kinase/NF-κB pathway has also been implicated in LPA-induced oncogenesis in lung cancer cells. nih.gov The antagonist Ki16425, which targets LPA1/3 receptors, has been shown to significantly reduce tumor volume by blocking this signaling cascade. nih.gov
Table 1: Effects of this compound on NF-κB and MAPK Signaling An interactive data table will be available in a future update.
| Model System | LPA1 Antagonist | Observed Effect | Reference |
|---|---|---|---|
| Permanent MCAO Mice | AM152 | Attenuated NF-κB upregulation in microglia | biomolther.org |
| Transient MCAO Mice | AM095 | Reduced activation of NF-κB, ERK1/2, and p38 | researchgate.netnih.gov |
| LPS-primed Macrophages | Pharmacological antagonism | Attenuated LPA-induced NF-κB, ERK1/2, and p38 activation | nih.gov |
| Lung Cancer Cells (A549) | Ki16425 (LPA1/3 antagonist) | Reduced tumor volume via inhibition of LPA1/Gi/MAPK/NF-κB pathway | nih.gov |
Impact on NLRP3 Inflammasome Activity
Research indicates that this compound can modulate the activity of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses. In studies of transient focal cerebral ischemia, suppressing LPA1 activity with an antagonist was found to attenuate the upregulation of NLRP3 in the injured brain. nih.govnih.gov This effect was particularly noted in macrophages. nih.govnih.gov
The antagonism of the LPA1 receptor also suppressed the activation of the NLRP3 inflammasome, as evidenced by reduced caspase-1 activation and subsequent maturation of interleukin 1β (IL-1β). nih.govnih.gov In vitro experiments using lipopolysaccharide-primed bone marrow-derived macrophages further confirmed that both pharmacological and genetic suppression of LPA1 attenuated LPA-induced NLRP3 upregulation and inflammasome activation. nih.gov These findings suggest that LPA1 signaling contributes to ischemic brain injury by activating the NLRP3 inflammasome. nih.govnih.gov It has been proposed that LPA1 can activate the NLRP3 inflammasome through the ERK1/2 and p38 signaling pathways. researchgate.net
Table 2: Impact of this compound on NLRP3 Inflammasome An interactive data table will be available in a future update.
| Model | Intervention | Key Findings | Reference |
|---|---|---|---|
| Transient Focal Cerebral Ischemia | LPA1 antagonist | Attenuated NLRP3 upregulation in the injured brain. | nih.govnih.gov |
| Transient Focal Cerebral Ischemia | LPA1 antagonist | Suppressed caspase-1 activation and IL-1β maturation. | nih.govnih.gov |
| LPS-primed Macrophages | Pharmacological and genetic suppression of LPA1 | Attenuated LPA-induced NLRP3 upregulation and inflammasome activation. | nih.gov |
Reduction of Vascular Leakage
Similarly, mice genetically deficient in the LPA1 receptor exhibited reduced pulmonary vascular leakage following bleomycin injury. nih.gov The administration of another LPA1 antagonist, compound 18, also demonstrated a significant reduction in LPA-induced vascular leakage in a mouse model. acs.org These findings are consistent with the understanding that LPA1 receptors play a key role in promoting vascular leakage associated with IPF. nih.govnih.gov
Table 3: Effect of this compound on Vascular Leakage An interactive data table will be available in a future update.
| Model | LPA1 Antagonist | Outcome | Reference |
|---|---|---|---|
| Bleomycin-induced lung fibrosis (mouse) | AM966 | Reduced vascular leakage and lung injury. | nih.gov |
| Bleomycin-induced lung fibrosis (mouse) | LPA1 receptor deficiency | Decreased pulmonary vascular leakage. | nih.gov |
| LPA-induced skin vascular leakage (mouse) | Compound 18 | Maximally reduced LPA-induced vascular leakage by 77%. | acs.org |
Effects on Smad2 Phosphorylation and TGFβ Signaling
This compound has demonstrated the ability to modulate the transforming growth factor-beta (TGFβ) signaling pathway, a central player in the development of fibrosis. Specifically, LPA1 inhibitors have been shown to prevent the phosphorylation of Smad2, a key downstream mediator of TGFβ signaling. biomolther.org
In preclinical models of kidney and dermal fibrosis, the LPA1 inhibitor AM095 attenuated fibrosis by preventing Smad2 phosphorylation, which in turn reduced TGFβ signaling and the subsequent release of connective tissue growth factor (CTGF). biomolther.org Furthermore, in a model of diabetic nephropathy, the LPA1/3 antagonist ki16425 blocked the upregulation of TGFβ expression and Smad-2/3 phosphorylation that was induced by LPA stimulation. nih.gov This suggests that LPA1 receptor signaling contributes to the activation of the TGFβ pathway. nih.gov
Table 4: Influence of this compound on Smad2 and TGFβ Signaling An interactive data table will be available in a future update.
| Model System | LPA1 Antagonist | Key Effect | Reference |
|---|---|---|---|
| Kidney and Dermal Fibrosis Models | AM095 | Prevented Smad2 phosphorylation, reducing TGFβ signaling and CTGF release. | biomolther.org |
| Diabetic Nephropathy Model | ki16425 (LPA1/3 antagonist) | Blocked LPA-induced TGFβ expression and Smad-2/3 phosphorylation. | nih.gov |
Attenuation of Lactate Dehydrogenase Activity
This compound has been shown to reduce lactate dehydrogenase (LDH) activity in preclinical models of tissue injury. LDH is an enzyme released into the extracellular space upon cell damage, making its activity a biomarker for cytotoxicity and tissue injury. nih.gov
In a mouse model of bleomycin-induced lung injury, the LPA1 receptor antagonist AM966 was found to decrease LDH activity in the bronchoalveolar lavage fluid (BALF). nih.govresearchgate.net This reduction in LDH activity indicates that the antagonist mitigates lung damage. nih.gov The effect was observed as early as day 3 post-bleomycin instillation, suggesting a role for LPA1 in the initial stages of lung injury. nih.gov
Table 5: Effect of this compound on Lactate Dehydrogenase Activity An interactive data table will be available in a future update.
| Model | LPA1 Antagonist | Outcome | Reference |
|---|---|---|---|
| Bleomycin-induced lung injury (mouse) | AM966 | Decreased LDH activity in bronchoalveolar lavage fluid. | nih.govresearchgate.net |
Changes in Tissue Inhibitor of Metalloproteinase-1, Hyaluronan, and Matrix Metalloproteinase-7 Expression
Preclinical studies have demonstrated that this compound can modulate the expression of several key molecules involved in tissue remodeling and fibrosis. In a mouse model of bleomycin-induced lung fibrosis, the LPA1 receptor antagonist AM966 decreased the levels of tissue inhibitor of metalloproteinase-1 (TIMP-1), hyaluronan, and matrix metalloproteinase-7 (MMP-7) in the bronchoalveolar lavage fluid. nih.govresearchgate.net
These markers are known to be involved in the fibrotic process. For instance, MMPs and their inhibitors, TIMPs, are crucial for the regulation of the extracellular matrix. mdpi.com Hyaluronan synthesis has also been linked to LPA signaling pathways. researchgate.net The reduction of these pro-fibrotic mediators by an LPA1 antagonist further supports its potential as an anti-fibrotic agent. nih.gov
Table 6: Modulation of Fibrotic Markers by this compound An interactive data table will be available in a future update.
| Model | LPA1 Antagonist | Effect on Biomarkers in BALF | Reference |
|---|---|---|---|
| Bleomycin-induced lung fibrosis (mouse) | AM966 | Decreased TIMP-1, hyaluronan, and MMP-7 | nih.govresearchgate.net |
Comparative Preclinical Studies with Other LPA Receptor Modulators
Preclinical research has compared the effects of LPA1 receptor antagonists with other modulators of the LPA signaling pathway, providing insights into the specific roles of different LPA receptors.
In studies of fibrosis, the LPA1 inhibitor AM966 and the LPA1/3 antagonist VPC12249 have both shown efficacy in murine models of idiopathic pulmonary fibrosis. nih.gov Concurrently, an LPA3 agonist was found to worsen the fibrotic injury, highlighting the opposing roles of LPA1/3 and LPA3 in this context. nih.gov
In cancer research, the LPA1/3 antagonist Ki16425 has been used to demonstrate the involvement of the LPA1-mediated signaling pathway in reducing tumor volume in lung cancer cells. nih.gov
Furthermore, studies have differentiated the signaling pathways of LPA1 and LPA2. For instance, in neuronal cells, both an LPA1 receptor antagonist and an LPA2 receptor antagonist were able to block LPA-induced apoptosis and mitochondrial dysfunction, suggesting a role for both receptors in these processes. frontiersin.org
The development of selective antagonists for different LPA receptors, such as the LPA2 antagonist UCM-14216, allows for a more precise dissection of the roles of each receptor in various pathologies. acs.org This comparative approach is crucial for understanding the therapeutic potential and specificity of targeting individual LPA receptors.
Comparison with Pan-LPAR Antagonists
Selective LPA1 receptor antagonists offer a more targeted approach compared to pan-LPAR antagonists, which inhibit multiple LPA receptor subtypes. This specificity is a key differentiator in their preclinical evaluation.
Pan-LPAR antagonists, such as α-bromomethylene phosphonate (B1237965) LPA (BrP-LPA) and Ki16425, block several LPA receptors, including LPA1, LPA2, and LPA3. biomolther.orgaacrjournals.orgnih.gov While this broad-spectrum inhibition can be effective in certain models, it also carries the risk of off-target effects and a less understood pharmacological profile due to the complex and sometimes opposing roles of different LPA receptors. researchgate.net For instance, while LPA1 is strongly implicated in fibrosis, the roles of other LPA receptors are less clear and could be beneficial or detrimental depending on the context. biomolther.orgthno.org
In contrast, a selective LPA1 receptor antagonist-1, such as AM095, is designed to specifically block the LPA1 receptor. nih.gov Preclinical studies have demonstrated the efficacy of this targeted approach. In a mouse model of scleroderma, genetic deletion of the LPA1 receptor conferred significant protection against bleomycin-induced skin fibrosis, a benefit that was mirrored by the pharmacological antagonism of LPA1 with AM095. nih.gov Conversely, mice lacking the LPA2 receptor were not protected from dermal fibrosis, highlighting the primary role of LPA1 in this pathology. nih.gov This suggests that the anti-fibrotic efficacy observed can be directly attributed to the inhibition of the LPA1 pathway.
The pan-LPAR antagonist BrP-LPA has been shown to reduce tumor growth and metastasis in preclinical cancer models by acting on multiple LPA receptors. researchgate.netmdpi.com Similarly, Ki16425, an LPA1/3 antagonist, has demonstrated efficacy in models of renal fibrosis and has been used to probe the roles of these receptors in various pathologies. mdpi.comnih.gov However, the development of pan-LPAR antagonists may be a more complex approach due to the intricacy of LPAR signaling. researchgate.net The focused action of selective LPA1 antagonists minimizes the potential for unintended consequences arising from the modulation of other LPA receptor subtypes, which is a significant advantage in preclinical development.
| Feature | Selective LPA1 Antagonist (e.g., AM095) | Pan-LPAR Antagonist (e.g., BrP-LPA, Ki16425) |
| Target(s) | Primarily LPA1 Receptor | Multiple LPA Receptors (e.g., LPA1, LPA2, LPA3) |
| Mechanism | Targeted inhibition of a key pro-fibrotic receptor. nih.gov | Broad inhibition of LPA signaling pathways. biomolther.org |
| Preclinical Advantage | Clearer mechanism of action, potentially fewer off-target effects. | May be effective in pathologies where multiple LPARs are implicated. |
| Example Indication | Dermal and pulmonary fibrosis. nih.govprnewswire.com | Cancer, arthritis, fibrosis. biomolther.orgmdpi.com |
Comparison with Other Selective LPA1 Receptor Antagonists
Within the class of selective LPA1 receptor antagonists, significant research has focused on developing second-generation compounds with improved efficacy and safety profiles. Comparisons between these molecules are critical for selecting clinical candidates.
A notable example is the comparison between BMS-986020 and its successors, BMS-986234 and BMS-986278. In a Phase 2 trial, BMS-986020 showed efficacy in slowing the decline of lung function in patients with idiopathic pulmonary fibrosis (IPF). researchgate.netersnet.org However, its development was halted due to hepatobiliary toxicity observed in some patients. researchgate.netersnet.org Preclinical investigations revealed that this toxicity was likely an off-target effect, as BMS-986020 was found to inhibit bile acid transporters like BSEP. ersnet.orgmorressier.com
In response, structurally distinct LPA1 antagonists were developed. BMS-986234 and BMS-986278 are potent LPA1 antagonists that, unlike BMS-986020, show negligible activity against these bile acid transporters at clinically relevant concentrations. ersnet.orgersnet.orgmorressier.com For instance, the IC50 of BMS-986020 for the BSEP transporter was 4.8 µM, whereas for BMS-986234 it was 19.6 µM, and for BMS-986278 it was greater than 100 µM. ersnet.orgersnet.org This demonstrates a significant improvement in the safety profile while retaining potent anti-fibrotic activity in preclinical models, such as the rodent bleomycin-induced lung fibrosis model. ersnet.orgmorressier.com
Another selective antagonist, AM095, has also been extensively studied. It is an orally bioavailable and potent antagonist that has shown efficacy in preclinical models of fibrosis in the skin, lung, and kidney. nih.govprnewswire.comresearchgate.net It demonstrated the ability to inhibit LPA-induced histamine release in mice, a pharmacodynamic marker of LPA1 antagonism. researchgate.netmedchemexpress.com
More recently, compounds like ACT-1016-0707 have been developed, exhibiting a property known as "insurmountable" antagonism. nih.gov This means it has slow off-rate kinetics, allowing it to efficiently inhibit LPA1 signaling even in the presence of high LPA concentrations. This characteristic may translate to more robust and sustained efficacy in vivo compared to "surmountable" antagonists. nih.gov
These comparisons highlight the evolution of selective LPA1 antagonists, with newer agents being designed for improved target selectivity, better safety profiles, and enhanced pharmacological properties.
Table of Comparative In Vitro Activity of Selective LPA1 Antagonists
| Compound | Target | Human LPA1 IC50/K_b_ | Key Differentiator |
|---|---|---|---|
| LPA1 receptor antagonist 1 | LPA1 | 25 nM (IC50) medchemexpress.com | High selectivity over other LPA receptors. medchemexpress.com |
| AM095 | LPA1 | 25 nM (IC50) nih.gov | Demonstrated efficacy in multiple preclinical fibrosis models. nih.govprnewswire.com |
| BMS-986020 | LPA1 | - | Efficacious in a Phase 2 IPF trial but had off-target hepatobiliary effects. researchgate.netersnet.org |
| BMS-986278 | LPA1 | 6.9 nM (K_b_) nih.gov | Structurally distinct from BMS-986020 with no hepatobiliary toxicity in preclinical models. ersnet.orgmorressier.com |
| ACT-1016-0707 | LPA1 | - | Insurmountable antagonist with slow off-rate kinetics. nih.gov |
Future Directions and Research Considerations for Lpa Receptor Antagonist 1
Exploration of Novel Molecular Scaffolds for Enhanced Selectivity and Potency
The quest for LPA1 antagonists with improved therapeutic profiles has led researchers to explore a diverse array of chemical structures. The limitations of early-generation compounds have necessitated the discovery of novel molecular scaffolds that offer enhanced selectivity and potency.
Recent high-throughput screening campaigns have successfully identified new chemical templates for LPA1 antagonists. For instance, a β-arrestin recruitment-based screening identified a urea-based compound which, through medicinal chemistry efforts, led to the discovery of a potent and selective piperidine-based antagonist. acs.orgnih.gov This novel scaffold shares no obvious structural similarity with previously disclosed LPA1 antagonists, highlighting the potential for discovering structurally distinct and effective compounds. nih.gov
Another approach involves virtual screening of extensive compound libraries against the crystal structure of the LPA1 receptor. This method has yielded several validated hit compounds with novel scaffolds, providing a foundation for further optimization. nih.gov The goal of these explorations is to develop antagonists with optimized pharmacokinetic properties, minimizing off-target effects while maximizing therapeutic efficacy. The development of compounds like SAR100842 and BMS-986278 exemplifies the progress in creating potent and selective oral antagonists. ersnet.orgumich.edunih.gov
Development of Advanced Preclinical Models (e.g., Organoids, Humanized Disease Models)
To better predict the clinical efficacy of LPA1 antagonists, the field is moving beyond traditional 2D cell cultures and animal models towards more sophisticated preclinical systems that more accurately recapitulate human physiology and disease.
Organoids , which are three-dimensional, self-organizing structures derived from stem cells, are emerging as powerful tools. nih.govmdpi.com For example, human induced pluripotent stem cell (hiPSC)-derived alveolar organoids have been used to evaluate the anti-fibrotic effects of novel LPA1 antagonists like HL001. amazonaws.com These organoid models can mimic the fibrotic phenotypes observed in diseases like idiopathic pulmonary fibrosis (IPF), allowing for a more accurate preclinical assessment of drug efficacy. amazonaws.com
Humanized disease models , such as mice with a humanized LPA gene (B-hLPA mice), offer another avenue for more translational research. biocytogen.combiocytogen.com These models can provide valuable insights into the pharmacokinetics and pharmacodynamics of LPA1 antagonists in a system that more closely mirrors human biology. The use of such advanced models is crucial for bridging the gap between preclinical findings and clinical outcomes.
Investigation of Combination Therapy Strategies
Given the multifaceted nature of diseases like idiopathic pulmonary fibrosis (IPF), combination therapy strategies are being actively investigated to enhance the therapeutic effects of LPA1 antagonists. The rationale is to target multiple pathogenic pathways simultaneously, potentially leading to synergistic effects and improved clinical outcomes.
Preclinical and clinical studies are exploring the combination of LPA1 antagonists with existing standard-of-care treatments for fibrotic diseases. For example, the phase 2 trial of BMS-986278 in IPF included patients on stable background anti-fibrotic therapies, demonstrating a treatment effect irrespective of the presence of these therapies. faseb.org This suggests that LPA1 antagonism can provide additional benefit when used in conjunction with current treatments.
Future research will likely focus on identifying optimal combination partners for LPA1 antagonists. This could include agents that target other pro-fibrotic pathways, inflammatory mediators, or components of the extracellular matrix. The challenge lies in determining the most effective combinations, as well as the optimal dosing and scheduling for each agent. nih.gov
Elucidation of LPA Receptor-Mediated Cross-Talk with Other Signaling Pathways (e.g., PPARγ, VEGF-VEGFR, Endocannabinoid System)
A growing body of evidence indicates that LPA1 signaling does not occur in isolation but rather engages in complex cross-talk with other critical signaling pathways. Understanding these interactions is essential for a comprehensive understanding of the physiological and pathological roles of LPA1.
PPARγ: There is evidence suggesting that LPA can act as a functional ligand for the intracellular transcription factor PPARγ, although this interaction requires further investigation. nih.gov The endocannabinoid system also interacts with PPARs, which can modulate the expression of receptors and enzymes involved in endocannabinoid metabolism. mdpi.commdpi.com
VEGF-VEGFR: The LPA-LPA1 and VEGF-VEGFR2 signaling pathways are both implicated in the pathogenesis of pulmonary fibrosis. nih.govdovepress.com Both pathways contribute to processes like vascular leakage and collagen deposition. nih.govdovepress.com Research is exploring the potential for dual-targeting of LPAR1 and VEGFR2 as a therapeutic strategy for IPF. nih.gov
Endocannabinoid System: There is emerging evidence of cross-talk between the LPA and endocannabinoid signaling systems. mdpi.com Both pathways are involved in mediating physiological processes such as pain and inflammation. mdpi.com Further research into this interplay could reveal novel therapeutic opportunities.
Addressing Potential Off-Target Effects and Pleiotropy of LPA Signaling in Physiological Processes
While targeting LPA1 holds significant therapeutic promise, it is crucial to consider the potential for off-target effects and the pleiotropic nature of LPA signaling. LPA is involved in a multitude of physiological processes, and interfering with its signaling could have unintended consequences. nih.gov
LPA signaling is known to influence a wide range of cellular functions, including cell proliferation, migration, and survival. nih.gov Therefore, long-term antagonism of LPA1 could potentially disrupt these normal physiological processes. For example, the first-generation LPA1 antagonist BMS-986020 was associated with hepatobiliary toxicity, leading to the development of a second-generation compound, BMS-986278, designed to mitigate these effects. ersnet.orgfaseb.org
Careful preclinical evaluation and clinical monitoring are essential to identify and manage any potential adverse effects. A thorough understanding of the diverse roles of LPA signaling in different tissues and organ systems will be critical for developing safe and effective LPA1-targeted therapies.
Development of Brain-Penetrant LPA1 Antagonists for Central Nervous System Applications
The involvement of LPA1 signaling in various neurological processes has spurred interest in developing brain-penetrant antagonists for central nervous system (CNS) applications. LPA and its receptors play roles in neurodevelopment, neuroinflammation, and synaptic transmission. researchgate.net
Dysregulated LPA signaling has been implicated in conditions like multiple sclerosis, where it contributes to neuroinflammation and demyelination. nih.gov A recent medicinal chemistry effort has led to the identification of PIPE-791, an oral, brain-penetrant LPA1 antagonist. nih.gov In preclinical models, PIPE-791 has been shown to reduce neuroinflammation and promote remyelination. nih.gov
The development of such compounds requires careful consideration of physicochemical properties that allow for penetration of the blood-brain barrier. nih.gov The successful development of brain-penetrant LPA1 antagonists could open up new therapeutic avenues for a range of neurological disorders.
Understanding the Impact of Chronic Pharmacological Modulation of LPA1 Signaling
While acute studies have provided valuable insights, the long-term consequences of chronic LPA1 signaling modulation are not yet fully understood. Chronic antagonism of LPA1 could lead to adaptive changes in the signaling pathway or have unforeseen effects on physiological processes.
Studies involving chronic administration of LPA1 antagonists in animal models are crucial for evaluating the long-term safety and efficacy of these compounds. For example, a study involving the chronic intracerebroventricular infusion of the LPA1-3 receptor antagonist Ki16425 (B1673634) in mice revealed effects on cognition, emotion, and hippocampal neurogenesis. nih.govresearchgate.net Specifically, chronic antagonism led to disrupted exploratory activity, anxiety and depression-like behaviors, and impaired hippocampal neurogenesis. nih.govresearchgate.net
These findings underscore the importance of understanding the systemic and long-term effects of modulating LPA1 signaling. Further research in this area will be essential for ensuring the safe and effective clinical use of LPA1 antagonists for chronic diseases.
Biomarker Identification for Monitoring LPA1 Receptor Antagonist Activity in Preclinical Settings
In the preclinical development of LPA receptor antagonist-1 (LPA1) compounds, the identification and use of robust biomarkers are essential. These biomarkers serve two primary purposes: to confirm that the antagonist is engaging with its intended target (target engagement) and to measure the physiological response to this engagement (pharmacodynamics). Effective biomarkers provide critical data on a compound's mechanism of action and dose-response relationship, which are vital for advancing a candidate toward clinical trials. Preclinical biomarker strategies for LPA1 antagonists encompass direct measures of receptor occupancy, functional in vivo assays, and assessments of downstream markers of fibrotic activity.
Direct Target Engagement Biomarkers
Directly measuring the binding of an antagonist to the LPA1 receptor in vivo provides the most definitive evidence of target engagement.
Positron Emission Tomography (PET) Imaging : A sophisticated approach for quantifying target engagement in living organisms involves PET imaging. This technique uses a radiolabeled ligand that binds to the LPA1 receptor. Pre-administration of an LPA1 antagonist will block the binding of the radioligand, leading to a reduced signal that can be correlated with receptor occupancy. A second-generation PET ligand, [18F]BMS-986327, has been developed for this purpose. snmjournals.org Preclinical studies in rodent models of lung fibrosis demonstrated a high signal in the affected lung tissue. larvol.com Crucially, these PET studies established a clear relationship between the plasma concentration of administered LPA1 antagonists (such as BMS-986278 and BMS-986020) and the reduction in the radioligand signal in the lung, thereby quantifying drug-receptor interaction in the target tissue. larvol.com
Table 1: PET Ligand for LPA1 Target Engagement
| Ligand | Preclinical Model | Key Finding | Citation |
| [18F]BMS-986327 | Bleomycin-treated rodent model | Demonstrated a clear correlation between the plasma concentration of an LPA1 antagonist and the PET signal in the lung, quantifying receptor occupancy. | larvol.com |
Pharmacodynamic Biomarkers
Pharmacodynamic biomarkers measure the physiological or biochemical effects resulting from the antagonist binding to the LPA1 receptor.
In Vivo Functional Assays : A widely used preclinical model to confirm functional LPA1 antagonism is the LPA-induced vascular leakage or histamine (B1213489) release model in mice. acs.orgsemanticscholar.org In this model, a subcutaneous injection of LPA activates LPA1 on mast cells, leading to degranulation and the release of histamine, which in turn causes localized vascular leakage. acs.orgresearchgate.net The efficacy of an LPA1 antagonist is measured by its ability to inhibit this leakage. This assay has been instrumental in the preclinical characterization of numerous LPA1 antagonists, providing in vivo proof of functional target modulation. acs.orgmorressier.com
Circulating and Tissue Biomarkers : Monitoring changes in soluble molecules or cellular content in biological fluids and tissues provides insight into the downstream effects of LPA1 inhibition.
Bronchoalveolar Lavage Fluid (BALF) Analysis : In preclinical models of pulmonary fibrosis, such as the bleomycin-induced mouse model, analysis of BALF is a common method to assess anti-fibrotic activity. Treatment with LPA1 antagonists has been shown to attenuate the bleomycin-induced increases in inflammatory cells, total protein, and collagen in the BALF, serving as key pharmacodynamic markers of efficacy. researchgate.netnih.gov
Histological Markers : The ultimate goal of LPA1 antagonists in fibrotic diseases is to reduce the excessive deposition of extracellular matrix. Histological analysis of affected tissues is therefore a critical endpoint. In preclinical lung fibrosis models, a decrease in collagen deposition, as measured by picrosirius red staining, is a primary indicator of an antagonist's antifibrotic activity. semanticscholar.orgmorressier.com Similarly, in models of skin fibrosis, reduced dermal thickening and decreased accumulation of myofibroblasts are key histological biomarkers. nih.gov
Plasma Adiponectin : Recent studies have identified adiponectin, a protein with known anti-inflammatory and anti-fibrotic properties, as a potential systemic biomarker. medscape.com In a clinical study of the LPA1 antagonist admilparant, treatment was associated with increased levels of adiponectin. This finding was consistent with observations from a trial of a different LPA1 antagonist, suggesting that plasma adiponectin may serve as a valuable translational biomarker for monitoring treatment response in preclinical models as well. medscape.com
Table 2: Key Preclinical Pharmacodynamic Biomarkers for LPA1 Antagonists
| Biomarker Category | Specific Marker | Preclinical Model | Measurement Method | Indication of Antagonist Activity | Citation |
| In Vivo Function | Histamine Release / Vascular Leakage | LPA-injected mouse skin | Visual/quantitative assessment of dye leakage | Inhibition of leakage | acs.orgsemanticscholar.orgresearchgate.net |
| Tissue Fibrosis | Collagen Deposition | Bleomycin-induced lung fibrosis | Picrosirius red staining of lung tissue | Decreased staining area | semanticscholar.orgmorressier.com |
| Myofibroblast Accumulation | Bleomycin-induced dermal fibrosis | Immunohistochemistry | Reduced number of myofibroblasts | nih.gov | |
| BALF Analysis | Inflammatory Cells, Protein, Collagen | Bleomycin-induced lung fibrosis | Cell counts, protein assays, collagen assays | Reduction in measured components | researchgate.netnih.gov |
| Systemic/Circulating | Adiponectin | Pulmonary fibrosis models | Immunoassay (e.g., ELISA) of plasma | Increased plasma levels | medscape.com |
The strategic use of these biomarkers in preclinical studies is fundamental for demonstrating target engagement and elucidating the mechanism of action of novel LPA1 receptor antagonists, thereby building a strong evidence base for their progression into clinical development for fibrotic diseases.
Q & A
Q. What are the primary mechanisms of action of LPA receptor antagonist-1 in modulating LPA signaling pathways?
this compound inhibits lysophosphatidic acid (LPA)-mediated signaling by competitively binding to LPA receptors (e.g., LPA1 and LPA3), thereby blocking downstream G-protein coupled receptor (GPCR) activation. Methodologically, this is validated through radioligand binding assays to measure Ki values (e.g., 2.4 nM for CCR2 antagonist analogs) and functional assays such as calcium flux or cAMP inhibition to assess receptor antagonism .
Q. Which LPA receptor subtypes are preferentially targeted by this compound, and how is selectivity determined?
Selectivity is assessed using receptor-specific knockout models or heterologous expression systems. For example, VPC 12249 (a related LPA1/3 antagonist) shows preferential inhibition of LPA1 and LPA3 via competitive binding assays, with IC50 values quantified using cell lines expressing individual receptor subtypes . Comparative studies with LPA2 antagonist 1 (IC50: 17 nM for LPA2) highlight the importance of receptor subtype profiling .
Q. What experimental models are commonly used to study the efficacy of this compound in fibrosis research?
Preclinical studies employ bleomycin-induced pulmonary fibrosis models in mice, where this compound reduces collagen deposition and inflammatory markers. Data from such models are cross-validated with human idiopathic pulmonary fibrosis (IPF) patient samples showing elevated LPA levels, linking preclinical findings to clinical relevance .
Advanced Research Questions
Q. How do researchers address discrepancies in binding affinity data between in vitro and in vivo models for this compound?
Discrepancies arise due to differences in receptor density, pharmacokinetics, or tissue-specific LPA gradients. To resolve this, orthogonal assays (e.g., surface plasmon resonance for in vitro binding vs. pharmacokinetic/pharmacodynamic modeling in vivo) are combined. For example, BMS-986278, an LPA1 antagonist, showed reduced fibrosis in murine models despite variable in vitro binding kinetics, necessitating metabolite profiling and tissue distribution studies .
Q. What strategies are employed to differentiate off-target effects of this compound in complex biological systems?
- Genetic approaches : CRISPR/Cas9-mediated receptor knockout in target cells to isolate antagonist-specific effects.
- Pharmacological controls : Co-administration with receptor-specific agonists (e.g., Oleoyl-L-alpha-lysophosphatidic acid for LPA1/2) to confirm antagonism .
- Proteomic profiling : To identify unintended interactions with non-LPA receptors or enzymes .
Q. How can researchers optimize experimental design to evaluate the therapeutic potential of this compound in combination therapies?
- Synergy studies : Use Chou-Talalay combination index analysis to assess additive or synergistic effects with antifibrotic agents (e.g., nintedanib).
- Dose-response matrices : To identify optimal dosing regimens that minimize toxicity while maintaining efficacy .
- Longitudinal biomarkers : Monitor LPA plasma levels and fibrotic markers (e.g., TGF-β) in serial samples from animal models .
Q. What are the key challenges in translating preclinical findings on this compound to clinical trials?
- Species-specific receptor expression : Human LPA receptor isoforms may differ in ligand-binding pockets, requiring cryo-EM structural studies for antagonist optimization.
- Biomarker validation : Correlating LPA levels in murine models with human IPF patient data to establish predictive efficacy .
- Toxicology profiling : Addressing off-target effects in non-pulmonary tissues (e.g., cardiovascular systems) through organ-on-chip models .
Methodological Considerations
- Data Contradiction Analysis : Use meta-analysis frameworks to reconcile conflicting results across studies. For example, discrepancies in antagonist efficacy may stem from variations in LPA concentrations across experimental setups .
- Reproducibility : Adhere to ARRIVE guidelines for animal studies and provide raw data in supplementary materials to enhance transparency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
